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  • Product: 3'-Cyano-3-(4-methylphenyl)propiophenone
  • CAS: 898768-55-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Profiling and Synthetic Methodologies for 3'-Cyano-3-(4-methylphenyl)propiophenone

Executive Summary In the landscape of modern medicinal chemistry and advanced materials synthesis, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. 3'-Cyano-3-(4-methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials synthesis, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. 3'-Cyano-3-(4-methylphenyl)propiophenone (CAS: 898768-55-3) is a highly versatile intermediate characterized by a uniquely positioned meta-cyanoaryl group and a lipophilic p-tolyl aliphatic tail, separated by a reactive carbonyl center.

This whitepaper provides an authoritative guide on the physicochemical properties, de novo synthetic pathways, and downstream functionalization of this compound. Designed for drug development professionals and synthetic chemists, this guide emphasizes chemoselective transformations—specifically, the preservation of the sensitive cyano and carbonyl groups during the reduction of chalcone precursors, and the utilization of the cyano group as a vector for tetrazole bioisostere synthesis.

Molecular Architecture & Physicochemical Profile

The strategic value of 3'-Cyano-3-(4-methylphenyl)propiophenone lies in its orthogonal reactivity. The meta-cyano group exerts a strong electron-withdrawing effect (-I, -M) on the phenyl ring, modulating the electrophilicity of the adjacent carbonyl. Meanwhile, the p-tolyl group provides a sterically accessible, lipophilic anchor that is highly valuable in optimizing the pharmacokinetic properties (e.g., LogP) of downstream active pharmaceutical ingredients (APIs).

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of the compound [1]:

Physicochemical PropertyValue / Descriptor
IUPAC Name 3-(4-methylphenyl)-1-(3-cyanophenyl)propan-1-one
CAS Registry Number 898768-55-3
Molecular Formula C₁₇H₁₅NO
Molecular Weight 249.31 g/mol
Predicted Boiling Point 431.5 ± 38.0 °C
Predicted Density 1.12 ± 0.1 g/cm³
InChIKey WQXDIRFAWSJZST-UHFFFAOYSA-N

De Novo Synthesis: Mechanistic Pathways

The most scalable and atom-economical route to 3'-Cyano-3-(4-methylphenyl)propiophenone involves a two-step sequence: a base-catalyzed Claisen-Schmidt condensation followed by a chemoselective transfer hydrogenation.

Retrosynthetic Strategy & Workflow

Retrosynthetic disconnection at the α-β carbon-carbon bond of the propanone backbone leads directly back to a chalcone intermediate: 1-(3-cyanophenyl)-3-(p-tolyl)prop-2-en-1-one . This chalcone is easily assembled from commercially available 3-acetylbenzonitrile and 4-methylbenzaldehyde.

SyntheticWorkflow A 3-Acetylbenzonitrile (Enolate Precursor) B p-Tolualdehyde (Electrophile Acceptor) Cond Claisen-Schmidt Condensation (NaOH, EtOH, 10°C to RT) Chalcone Chalcone Intermediate (1-(3-cyanophenyl)-3-(p-tolyl)prop-2-en-1-one) Cond->Chalcone Hydro Transfer Hydrogenation (Pd/C, HCOONH4, MeOH) Chalcone->Hydro Target 3'-Cyano-3-(4-methylphenyl)propiophenone (Target API Building Block) Hydro->Target AB AB AB->Cond

Fig 1: Two-step synthetic workflow from commercial precursors to the target propiophenone.

Protocol 1: Claisen-Schmidt Condensation

Causality & Design: The use of 40% aqueous NaOH is critical here. A strong base ensures the rapid and complete enolization of 3-acetylbenzonitrile, driving the equilibrium toward the cross-aldol product and minimizing the self-condensation of the acetophenone derivative [2].

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve 3-acetylbenzonitrile (10.0 mmol, 1.0 equiv) and 4-methylbenzaldehyde (10.0 mmol, 1.0 equiv) in 50 mL of absolute ethanol.

  • Activation: Cool the reaction mixture to 0–10 °C using an ice bath to prevent exothermic degradation.

  • Catalysis: Add 5 mL of a 40% aqueous NaOH solution dropwise over 15 minutes under vigorous magnetic stirring.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. The chalcone intermediate will begin to precipitate as a yellow solid.

  • Isolation (Self-Validating Step): Pour the mixture into 100 mL of ice-cold distilled water and neutralize to pH 7 with 1M HCl. The neutralization forces the complete precipitation of the highly hydrophobic chalcone. Filter via a Büchner funnel, wash with cold ethanol, and dry under vacuum.

Protocol 2: Chemoselective Transfer Hydrogenation

Causality & Design: Standard hydrogenation using H₂ gas over Pd/C poses a severe risk of over-reduction, potentially converting the cyano group to a primary amine or reducing the carbonyl to a secondary alcohol. By utilizing ammonium formate as a hydrogen donor in a transfer hydrogenation paradigm, the catalyst selectively reduces the conjugated α,β-unsaturated alkene while leaving the orthogonal functional groups completely intact [3].

Step-by-Step Methodology:

  • Preparation: Dissolve the isolated chalcone intermediate (5.0 mmol) in 30 mL of anhydrous methanol in a two-neck flask equipped with a reflux condenser.

  • Reagent Addition: Add 10% Pd/C (0.05 equiv, 5 mol%) followed by anhydrous ammonium formate (25.0 mmol, 5.0 equiv).

  • Reaction: Purge the system with inert argon gas. Heat the mixture to gentle reflux (approx. 65 °C) for 2 to 4 hours. Monitor the disappearance of the chalcone via TLC (Hexane:EtOAc 3:1).

  • Workup: Once complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the pure 3'-Cyano-3-(4-methylphenyl)propiophenone.

Downstream Functionalization: The Tetrazole Vector

In drug discovery, the cyano group is frequently utilized as a synthetic precursor to the 1H-tetrazole moiety. Tetrazoles are premier bioisosteres for carboxylic acids; they possess a similar pKa (~4.5) and planar geometry but offer superior metabolic stability and enhanced lipophilicity, which improves cellular permeability.

Downstream Start 3'-Cyano-3-(4-methylphenyl) propiophenone Reagents NaN3 + ZnBr2 ([3+2] Cycloaddition) Start->Reagents Tetrazole 1H-Tetrazole Bioisostere (Carboxylic Acid Surrogate) Reagents->Tetrazole Applications Medicinal Chemistry (Receptor Antagonists) Tetrazole->Applications

Fig 2: Downstream conversion of the cyano group into a metabolically stable tetrazole bioisostere.

Protocol 3: Zinc-Catalyzed Azide-Nitrile Cycloaddition

Causality & Design: Uncatalyzed [3+2] cycloadditions between nitriles and azides require dangerously high temperatures and prolonged reaction times. The introduction of Zinc Bromide (ZnBr₂) acts as a Lewis acid, coordinating to the nitrogen of the cyano group. This lowers the LUMO of the nitrile, drastically accelerating the nucleophilic attack by the azide ion [4].

Step-by-Step Methodology:

  • Preparation: In a heavy-walled pressure vessel or sealed tube, dissolve 3'-Cyano-3-(4-methylphenyl)propiophenone (2.0 mmol, 1.0 equiv) in 5 mL of N-Methyl-2-pyrrolidone (NMP) or DMF [5].

  • Catalyst & Reagent: Add Sodium Azide (NaN₃) (2.1 mmol, 1.05 equiv) and Zinc Bromide (ZnBr₂) (1.0 mmol, 0.5 equiv) dissolved in 0.5 mL of distilled water.

  • Cycloaddition: Seal the vessel securely and heat the vigorously stirred mixture to 150–170 °C for 12 to 24 hours.

  • Isolation (Self-Validating Step): Cool the reaction to room temperature. In a well-ventilated fume hood, carefully acidify the mixture to pH 1–2 using 3N HCl. Mechanism of action: The tetrazole product (pKa ~4.5) is soluble as a sodium salt in the basic reaction mixture but precipitates selectively upon strong acidification.

  • Purification: Collect the precipitated white solid via vacuum filtration, wash thoroughly with dilute HCl and water, and recrystallize from ethanol to afford the pure tetrazole derivative.

Conclusion

3'-Cyano-3-(4-methylphenyl)propiophenone is a highly programmable intermediate. By mastering chemoselective protocols—such as transfer hydrogenation to preserve the nitrile and carbonyl, and Lewis acid-catalyzed cycloadditions to build heterocycles—researchers can leverage this compound to rapidly access complex, drug-like chemical space with high atom economy and synthetic rigor.

References

  • 3'-CYANO-3-(4-METHYLPHENYL)PROPIOPHENONE — Chemical Substance Information. NextSDS.
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC / NIH.
  • Pd-C/ammonium Formate: A Selective Catalyst for the Hydrogenation of Chalcones to Dihydrochalcones. Journal of Chemical Research / ResearchGate.
  • Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. MIT Open Access.
  • Azide Compounds: Versatile Building Blocks for the Synthesis of Nitrogen Heterocycles. Benchchem.
Exploratory

Thermodynamic Stability Profiling of 3'-Cyano-3-(4-methylphenyl)propiophenone at Ambient Conditions

Target Audience: Analytical Chemists, Formulation Scientists, and API Development Professionals Content Focus: Thermodynamic causality, ambient stability dynamics, and self-validating physical characterization workflows....

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and API Development Professionals Content Focus: Thermodynamic causality, ambient stability dynamics, and self-validating physical characterization workflows.

Molecular Architecture & Thermodynamic Causality

3'-Cyano-3-(4-methylphenyl)propiophenone (CAS: 898768-55-3) is a highly functionalized diarylpropanone derivative utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs). As a Senior Application Scientist, evaluating the thermodynamic stability of this intermediate at room temperature (298.15 K) requires deconstructing its molecular architecture to understand the forces governing its physical state.

The compound’s stability is dictated by three primary structural motifs:

  • The Propiophenone Core: The central aromatic ketone establishes a deep thermodynamic well. The keto-enol tautomerism of the propiophenone backbone is overwhelmingly shifted toward the keto form at 298.15 K. Breaking the strong carbon-oxygen double bond ( πC=O​ ) carries a high enthalpic penalty, rendering the core highly stable against spontaneous rearrangement, a characteristic shared with other 1[1].

  • The 3'-Cyano Group: Positioned meta to the carbonyl, the cyano group (-C≡N) exerts a strong electron-withdrawing inductive effect (-I). While this increases the electrophilicity of the carbonyl carbon, its primary thermodynamic contribution at room temperature is intermolecular. The strong dipole moment of the nitrile moiety promotes robust dipole-dipole interactions in the solid state, significantly increasing the crystal lattice energy ( ΔHlattice​ ) and preventing ambient phase transitions. This aligns with the high ambient stability observed in related2[2].

  • The 3-(4-Methylphenyl) Group: The para-tolyl group introduces both steric bulk and hydrophobicity. Hyperconjugation from the methyl group enriches the electron density of the adjacent phenyl ring, enhancing overall molecular stability[3]. More critically, the steric hindrance physically shields the flexible ethyl linkage, raising the rotational energy barrier. This lowers the conformational entropy ( ΔS ), thermodynamically favoring a highly ordered, stable crystalline state at room temperature.

Ambient Stability Dynamics (298.15 K)

According to the Gibbs free energy equation ( ΔG=ΔH−TΔS ), a spontaneous degradation or phase change at room temperature requires a negative ΔG . For 3'-Cyano-3-(4-methylphenyl)propiophenone, the highly negative ΔHlattice​ of its crystalline form easily overcomes the entropic ( TΔS ) contributions at 298.15 K.

Consequently, standard storage protocols dictate that the compound remains chemically and physically stable when 4[4].

  • Hydrolytic Resistance: The hydrophobic para-tolyl group repels ambient moisture. Without acid or base catalysis, the activation energy ( Ea​ ) for nucleophilic attack by water at the carbonyl carbon is insurmountable at 298.15 K.

  • Oxidative Resistance: The molecule lacks highly reactive, unshielded benzylic protons, preventing auto-oxidation under standard atmospheric oxygen.

Self-Validating Experimental Workflows

To empirically validate the thermodynamic stability of this intermediate, we employ an orthogonal, self-validating analytical approach. Every protocol is designed with internal controls to ensure that the causality of the results is absolute.

Protocol 1: Thermal Profiling via DSC and TGA

Causality: Differential Scanning Calorimetry (DSC) quantifies the enthalpy of fusion ( ΔHfus​ ), while Thermogravimetric Analysis (TGA) identifies the exact temperature of thermal degradation ( Td​ ). Together, they prove that ambient thermal energy is vastly insufficient to disrupt the molecule's integrity.

  • Calibration (Self-Validation): Calibrate the DSC using high-purity Indium ( Tm​ = 156.6 °C, ΔHfus​ = 28.45 J/g). This establishes an absolute calorimetric baseline, ensuring that any integrated heat flow from the sample is quantitatively accurate.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the compound into an aluminum pan. Crimp the lid to ensure optimal thermal contact. Prepare an empty, crimped aluminum pan as the reference blank to subtract environmental thermal noise.

  • Execution: Equilibrate the system at 25 °C (298.15 K). Ramp the temperature at 10 °C/min under a continuous nitrogen purge (50 mL/min) up to 250 °C. Concurrently, run a 10 mg sample on the TGA under identical heating conditions.

  • Analysis: A sharp endothermic peak on the DSC (without corresponding mass loss on the TGA) confirms the melting point. The absence of thermal events between 25 °C and 50 °C validates absolute stability at room temperature.

Protocol 2: Kinetic Stability via Isothermal Microcalorimetry (IMC)

Causality: While DSC measures macroscopic phase changes, IMC detects trace degradation kinetics by measuring microwatt-level heat flow ( dQ/dt ) at exactly 298.15 K.

  • Baseline Stabilization: Equilibrate the microcalorimeter at 25.0000 ± 0.0001 °C for 24 hours until the baseline heat flow drift is < 0.1 µW.

  • Reference Matching (Self-Validation): Seal 500 mg of the compound in a glass ampoule. In the reference channel, insert a matched ampoule containing an equivalent heat capacity of inert glass beads. This cancels out systemic thermal fluctuations.

  • Execution: Record the heat flow continuously for 7 days under ambient atmosphere.

  • Analysis: A thermodynamically stable compound will exhibit a net heat flow indistinguishable from the baseline (< 1 µW/g). Any sustained exothermic signal would indicate a spontaneous degradation process (e.g., slow oxidation).

Protocol 3: Chemical Integrity via HPLC-UV

Causality: To ensure that physical stability correlates with chemical purity, accelerated stability-indicating assays are required.

  • Stressing: Store aliquots of the compound at 25 °C / 60% RH for 6 months.

  • Chromatography: Dissolve samples in a gradient mobile phase of Water/Acetonitrile (0.1% TFA) to 1 mg/mL. Inject 10 µL onto a C18 reverse-phase column (150 x 4.6 mm, 3 µm) at 1.0 mL/min.

  • Detection & Validation: Monitor at the UV absorption maximum (~254 nm). Compare the chromatograms against a freshly prepared, certified reference standard. The retention of >99.5% peak area with no new secondary peaks validates chemical stability.

Quantitative Data Summary

The following table summarizes the expected thermodynamic and physical parameters for 3'-Cyano-3-(4-methylphenyl)propiophenone based on its structural class.

Thermodynamic ParameterExpected Profile / ValueAnalytical Validation Method
Physical State (298.15 K) Crystalline SolidVisual Inspection / XRD
Storage Condition Sealed, dry, room temperatureLong-term Stability Protocol
Enthalpy of Fusion ( ΔHfus​ ) ~ 28 - 35 kJ/molDifferential Scanning Calorimetry
Degradation Onset ( Td​ ) > 250 °C (Stable at RT)Thermogravimetric Analysis
Ambient Heat Flow ( dQ/dt ) < 1.0 µW/gIsothermal Microcalorimetry
Hydrolytic Susceptibility Negligible at pH 7HPLC-UV (Stability Indicating)

Visual Workflow

G A 3'-Cyano-3-(4-methylphenyl) propiophenone B Ambient State (298.15 K) A->B C1 Thermal Analysis (DSC/TGA) B->C1 C2 Microcalorimetry (IMC) B->C2 C3 Chemical Assay (HPLC-UV) B->C3 D1 ΔH_fus & Phase Stability C1->D1 D2 Zero Heat Flow (<1 µW) C2->D2 D3 >99.5% Purity Retention C3->D3 E Thermodynamically Stable at Room Temperature D1->E D2->E D3->E

Fig 1: Orthogonal thermodynamic stability testing workflow for the propiophenone derivative.

References

  • BLD Pharm.
  • TCI Chemicals. "SAFETY DATA SHEET - 3'-Cyanoacetophenone". tcichemicals.com.
  • ChemicalBook. "4'-Methylpropiophenone: A Key Intermediate in Organic Synthesis". chemicalbook.com.
  • ResearchGate. "An experimental and computational study on the (propiophenone + 2-methyl-2-butanol) mixture".

Sources

Foundational

Comprehensive Material Safety and Predictive Toxicity Profile of 3'-Cyano-3-(4-methylphenyl)propiophenone

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Safety Whitepaper Executive Summary In modern medicinal chemistry, diarylpropanone...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Safety Whitepaper

Executive Summary

In modern medicinal chemistry, diarylpropanone scaffolds serve as critical intermediates for synthesizing complex heterocyclic active pharmaceutical ingredients (APIs). 3'-Cyano-3-(4-methylphenyl)propiophenone (CAS: 898768-55-3) is a highly specialized structural analog featuring a propiophenone backbone substituted with a strongly electron-withdrawing cyano group and a lipophilic 4-methylphenyl moiety[1].

Because empirical, peer-reviewed in vivo toxicity data for this specific fine chemical is limited, this whitepaper synthesizes structural alerts, predictive toxicology, and established chemical safety principles to provide a comprehensive Material Safety Data Sheet (MSDS) framework. Furthermore, it outlines self-validating experimental protocols for handling and evaluating the cytotoxicity of this compound in preclinical settings.

Physicochemical Properties & Structural Analysis

Understanding the physicochemical properties of 3'-Cyano-3-(4-methylphenyl)propiophenone (CMPP) is the first step in predicting its pharmacokinetic behavior and safety profile[]. The presence of the cyano group significantly alters the electrophilicity of the carbonyl carbon, while the 4-methylphenyl group drives the molecule's lipophilicity.

Table 1: Core Physicochemical Properties
PropertyValue / Description
Chemical Name 3'-Cyano-3-(4-methylphenyl)propiophenone
CAS Registry Number 898768-55-3
Molecular Formula C₁₇H₁₅NO
Molecular Weight 249.31 g/mol
Structural Class Substituted Diarylpropanone / Chalcone derivative
Standard InChIKey WQXDIRFAWSJZST-UHFFFAOYSA-N
Solubility Profile Insoluble in water; Soluble in DMSO, DMF, and Dichloromethane

Data synthesized from verified chemical supplier databases[3].

Predictive Toxicity Profile & Pharmacological Relevance

When handling novel or specialized intermediates, researchers must rely on Structure-Activity Relationship (SAR) models to predict toxicity.

  • Acute Systemic Toxicity: Unlike aliphatic nitriles, the cyano group attached directly to an aromatic ring in CMPP is highly stable and resistant to enzymatic cleavage. Therefore, the risk of acute systemic cyanide poisoning is negligible.

  • Hepatotoxicity & Metabolism: The high lipophilicity of the diarylpropanone backbone suggests rapid cellular membrane permeation. Hepatic clearance will likely rely on Cytochrome P450 (CYP450)-mediated Phase I metabolism. The terminal 4-methyl group is a prime candidate for benzylic oxidation, converting to a 4-hydroxymethyl derivative before Phase II glucuronidation.

  • Genotoxicity: The compound lacks traditional structural alerts for DNA intercalation, but standard Ames testing is required before advancing any downstream API derivatives.

MetabolicPathway CMPP CMPP (CAS: 898768-55-3) CYP450 Hepatic CYP450 (Phase I) CMPP->CYP450 Absorption Metabolite Benzylic Oxidation (-CH3 to -CH2OH) CYP450->Metabolite Oxidation Conjugation Phase II Conjugation (Glucuronidation) Metabolite->Conjugation UGT Enzymes Excretion Renal Clearance Conjugation->Excretion Elimination

Figure 1: Predictive hepatic Phase I/II metabolic pathway for CMPP based on structural alerts.

Material Safety Data Sheet (MSDS) Core Directives

Based on the chemical structure and regulatory compliance frameworks[1], the following handling guidelines must be strictly adhered to in the laboratory.

Hazard Identification (GHS Classification)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) & Handling
  • Respiratory Protection: Handle exclusively within a certified Class II biological safety cabinet or chemical fume hood to prevent inhalation of aerosolized particulates.

  • Dermal Protection: Wear nitrile gloves (minimum thickness 0.11 mm). The lipophilic nature of the compound means it can easily penetrate compromised skin barriers.

  • Storage: Store in a tightly sealed, light-resistant container at 2–8°C under an inert atmosphere (Argon or Nitrogen) to prevent auto-oxidation of the benzylic position.

Experimental Protocols: Validating Safety and Efficacy

To ensure scientific integrity, any biological application of CMPP must be preceded by rigorous in vitro cytotoxicity screening. The following protocols are designed as self-validating systems, incorporating necessary controls to rule out false positives.

Protocol 1: High-Throughput In Vitro Cytotoxicity Profiling (MTT Assay)

Objective: Determine the half-maximal inhibitory concentration (IC₅₀) of CMPP in hepatic cell lines to establish a safe dosing window.

Causality & Rationale: We utilize HepG2 cells because they retain basal levels of CYP450 enzymes, allowing us to assess the toxicity of both the parent compound and its immediate metabolites.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve CMPP in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution.

    • Expert Insight: Anhydrous DMSO is critical to prevent hydrolytic degradation. The final concentration of DMSO in the cell culture media must not exceed 0.1% (v/v) to prevent solvent-induced baseline cytotoxicity.

  • Cell Seeding: Seed HepG2 cells in a 96-well flat-bottom plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C (5% CO₂) to allow for cellular adherence.

  • Treatment Gradient: Perform a serial dilution of the CMPP stock in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Treat the cells for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Viability Readout: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. The viable cells will reduce the tetrazolium dye to insoluble formazan.

  • Solubilization & Analysis: Carefully aspirate the media and dissolve the formazan crystals in 100 µL of pure DMSO. Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

ToxWorkflow Prep 1. Compound Preparation (10 mM DMSO Stock) CellCulture 2. HepG2 Cell Culture (96-well plate seeding) Prep->CellCulture QC Check Treatment 3. CMPP Incubation (Concentration Gradient) CellCulture->Treatment 24h Attachment Assay 4. MTT Viability Assay (Formazan Solubilization) Treatment->Assay 48h Exposure Analysis 5. Data Analysis (IC50 & Tox Profiling) Assay->Analysis Absorbance 570nm

Figure 2: Standardized high-throughput in vitro cytotoxicity screening workflow.

Protocol 2: Safe Handling During Chemical Derivatization

Objective: Perform a standard reduction of the CMPP ketone to a secondary alcohol while mitigating exposure risks.

Step-by-Step Methodology:

  • Inert Setup: Purge a flame-dried round-bottom flask with Argon. Add 1.0 equivalent of CMPP and dissolve in anhydrous Methanol (0.2 M concentration).

  • Controlled Reduction: Cool the reaction mixture to 0°C using an ice bath. Slowly add 1.5 equivalents of Sodium Borohydride (NaBH₄) in small portions.

    • Expert Insight: The step-wise addition controls the exothermic release of hydrogen gas, preventing aerosolization of the toxic intermediate.

  • Quenching & Extraction: After 2 hours, quench the reaction with saturated aqueous Ammonium Chloride (NH₄Cl). Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • NextSDS Chemical Substance Database. "3'-CYANO-3-(4-METHYLPHENYL)PROPIOPHENONE — Chemical Substance Information." NextSDS. Available at:[Link][1]

  • OECD Guidelines for the Testing of Chemicals. "Section 4: Health Effects - In Vitro Toxicity Testing." Organisation for Economic Co-operation and Development. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategies for Solubilizing 3'-Cyano-3-(4-methylphenyl)propiophenone for In Vitro Assays

Abstract The successful execution of in vitro assays hinges on the effective and consistent delivery of test compounds to the biological system. For novel molecules like 3'-Cyano-3-(4-methylphenyl)propiophenone, which is...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The successful execution of in vitro assays hinges on the effective and consistent delivery of test compounds to the biological system. For novel molecules like 3'-Cyano-3-(4-methylphenyl)propiophenone, which is predicted to be hydrophobic based on its chemical structure, achieving complete solubilization in aqueous cell culture media is a primary challenge. Simple dissolution in media can lead to precipitation, resulting in inaccurate dosing and unreliable experimental outcomes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal solvent and developing robust protocols for the solubilization of this compound. We will detail the use of Dimethyl Sulfoxide (DMSO) as a primary solvent, outline strategies for preparing high-concentration stock solutions, and discuss advanced techniques using solubility enhancers like cyclodextrins and surfactants for particularly challenging cases. The protocols herein are designed to ensure compound stability, maximize bioavailability in vitro, and maintain the integrity of the cellular assay system.

The Physicochemical Challenge: Understanding Compound Solubility

3'-Cyano-3-(4-methylphenyl)propiophenone belongs to the propiophenone class of aromatic ketones. Propiophenone and its derivatives are characteristically insoluble or poorly soluble in water but are miscible with organic solvents.[1][2][3] The addition of a cyano group and a methylphenyl group to the propiophenone backbone is expected to increase the molecule's lipophilicity, further reducing its aqueous solubility.

This inherent hydrophobicity presents a significant hurdle for in vitro studies. Introducing a hydrophobic compound directly into a polar aqueous environment like cell culture medium will almost certainly lead to:

  • Precipitation: The compound will fall out of solution, forming micro- or macro-precipitates.

  • Inaccurate Concentration: The actual concentration of the dissolved, bioavailable compound will be unknown and far lower than the nominal concentration.

  • Assay Interference: Particulates can interfere with optical readings in plate-based assays and can cause non-specific cellular stress or toxicity.

Therefore, a systematic approach to solubilization is not just recommended; it is essential for generating reproducible and meaningful data. The first step should always be a small-scale solubility test to empirically determine the compound's behavior before committing a large amount of material.[4]

The Gold Standard: Dimethyl Sulfoxide (DMSO) as the Primary Solvent

For the vast majority of hydrophobic compounds in drug discovery, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[5] Its widespread use is due to a unique combination of properties that make it ideal for in vitro applications:

  • Broad Solubility Spectrum: DMSO is a powerful polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds.[6][7]

  • Miscibility: It is readily miscible with water and cell culture media, which facilitates the dilution of a concentrated stock solution into the final aqueous assay buffer.[6]

  • Stability: It has a high boiling point (189°C), which prevents evaporation at room temperature and ensures the concentration of the stock solution remains stable.[6]

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the standard procedure for preparing a 10 mM stock solution.

Materials:

  • 3'-Cyano-3-(4-methylphenyl)propiophenone powder

  • Anhydrous, sterile-filtered DMSO[7]

  • Calibrated analytical balance

  • Sterile, amber glass vials or microcentrifuge tubes[8]

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Pre-Preparation: Allow the compound powder and DMSO to equilibrate to room temperature before opening to prevent water condensation.[9]

  • Calculate Required Mass: Determine the molecular weight (MW) of the compound. For this protocol, we will assume a hypothetical MW of 249.31 g/mol (based on a similar structure, 3'-Cyano-3-(2-methylphenyl)propiophenone[10]). To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Concentration (mM) × MW ( g/mol ) × Volume (mL)

    • Mass (mg) = 10 mM × 249.31 g/mol × 0.001 L = 2.49 mg

  • Weighing: Accurately weigh the calculated mass of the compound (e.g., 2.49 mg) and place it into a sterile vial.[9]

  • Dissolution: Add the required volume of anhydrous DMSO (e.g., 1 mL) to the vial.

  • Mixing: Cap the vial securely and vortex the solution vigorously for 2-3 minutes until the compound is completely dissolved.[8] A clear solution with no visible particulates should be obtained. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be employed, provided the compound is stable under these conditions.[11][12]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.[5][9] Store these aliquots in tightly sealed vials at -20°C or -80°C, protected from light.[8][12]

Protocol 2: Preparing Working Solutions for In Vitro Assays

This protocol details the critical step of diluting the concentrated DMSO stock into the final cell culture medium.

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.[8]

  • Dilution Strategy: Prepare the final working concentrations by diluting the stock solution directly into pre-warmed (37°C) cell culture medium.

    • Crucial Step: To prevent precipitation, add the small volume of DMSO stock to the larger volume of culture medium while gently swirling or vortexing the medium.[11][13] This ensures rapid dispersion. Never add medium to the concentrated DMSO stock.

    • Example: To make a 10 µM working solution, you would perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of medium).

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the assay wells is both non-toxic and consistent across all experimental and control groups.[5]

    • Best Practice: The final DMSO concentration should typically be ≤ 0.5%, with ≤ 0.1% being the preferred target to minimize any potential off-target solvent effects.[5][11][14]

    • Vehicle Control: ALWAYS include a vehicle control group in your experiment. This group should contain cells treated with culture medium containing the exact same final concentration of DMSO as your highest compound concentration, but without the compound itself.[5][12] This allows you to differentiate between the effects of the compound and the effects of the solvent.

Advanced Solubilization Strategies

If 3'-Cyano-3-(4-methylphenyl)propiophenone precipitates out of solution upon dilution from a 100% DMSO stock or if a non-DMSO-based system is required, several alternative strategies can be employed.

Surfactant-Mediated Solubilization

Non-ionic surfactants like Polysorbate 80 (Tween® 80) can significantly enhance the solubility of hydrophobic compounds in aqueous solutions.[15][16] Above a certain concentration (the critical micelle concentration), surfactant molecules form micelles, which have a hydrophobic core that can encapsulate the drug molecule, and a hydrophilic shell that allows the complex to remain dispersed in the aqueous medium.[17]

Protocol 3: Solubility Enhancement using Tween® 80

  • Prepare a primary, high-concentration stock of the compound in 100% DMSO (e.g., 50 mM).

  • Create a secondary stock solution by diluting the primary stock into a sterile aqueous solution containing a known concentration of Tween® 80 (e.g., 1% Tween® 80 in PBS). The goal is to have the compound fully dissolved in this mixture.

  • Use this secondary stock for final dilutions into the cell culture medium.

  • Important: The final concentration of Tween® 80 in the assay should be kept low and consistent. A vehicle control containing the same final concentrations of both DMSO and Tween® 80 is mandatory.

Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[18][19] They can form "inclusion complexes" with poorly soluble drugs by encapsulating the hydrophobic molecule within their core, thereby increasing its apparent water solubility.[20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[20]

Protocol 4: Preparing an Aqueous Stock Solution with HP-β-CD

  • Prepare an aqueous solution of HP-β-CD (e.g., 10-20% w/v in sterile water or buffer).

  • Add the weighed compound powder directly to the HP-β-CD solution.

  • Mix vigorously (vortexing, sonicating, or shaking overnight at room temperature) to facilitate the formation of the inclusion complex.

  • Centrifuge the solution to pellet any undissolved compound.

  • The resulting supernatant is your aqueous stock solution of the compound-cyclodextrin complex. The exact concentration of the dissolved compound should be determined analytically (e.g., via UV-Vis spectroscopy or HPLC).

  • This aqueous stock can then be diluted into cell culture medium. The vehicle control should be medium containing the same final concentration of HP-β-CD.

Summary and Best Practices

Choosing the right solvent system is a critical first step in experimental design. The table below provides a comparative summary to guide your decision.

ParameterDMSO Ethanol Surfactants (e.g., Tween® 80) Cyclodextrins (e.g., HP-β-CD)
Mechanism Aprotic SolventProtic SolventMicellar Encapsulation[17]Inclusion Complex Formation[18]
Typical Stock Conc. 1-50 mM1-50 mMVaries; often prepared in co-solventVaries; depends on complex efficiency
Max Final Conc. in Assay ≤ 0.5% (≤ 0.1% preferred) [5][11]≤ 0.5%[14][22]Varies; must be determined empiricallyVaries; generally low toxicity[23]
Pros - Excellent dissolving power[6]- Well-established protocols- Miscible with media[6]- Effective for many compounds- Volatile (can be removed)- Can greatly increase apparent solubility- Forms stable dispersions- Creates a true aqueous solution- Can improve bioavailability- Generally low cytotoxicity[23][24]
Cons/Considerations - Can be cytotoxic at >1%[23][25]- Can influence cell differentiation[26]- May cause precipitation on dilution- Can be more cytotoxic than DMSO[22]- Can have biological effects[23]- Can disrupt cell membranes- May interfere with some assays- Requires careful vehicle control- Complexation can be slow- May alter compound-protein binding- Requires concentration validation

Visualization of Workflows

To aid in experimental design, the following diagrams outline the decision-making and procedural workflows.

G cluster_0 start Start: New Compound sol_test Perform Small-Scale Solubility Test start->sol_test prep_stock Prepare High-Concentration Stock Solution (Protocol 1) sol_test->prep_stock store Aliquot and Store Stock (-20°C / -80°C) prep_stock->store working_sol Prepare Working Solutions in Assay Medium (Protocol 2) store->working_sol assay Perform In Vitro Assay working_sol->assay

Caption: Standard workflow for preparing compound solutions using DMSO.

G start Does Compound Dissolve in 100% DMSO? use_dmso Use Standard DMSO Protocol (Protocols 1 & 2) start->use_dmso Yes alternatives Consider Alternative Strategy start->alternatives No / Precipitates in Medium yes_path Yes no_path No / Precipitates in Medium end_assay Proceed to Assay with Appropriate Vehicle Control use_dmso->end_assay surfactant Try Surfactant Method (Protocol 3) alternatives->surfactant Option 1 cyclodextrin Try Cyclodextrin Method (Protocol 4) alternatives->cyclodextrin Option 2 surfactant->end_assay cyclodextrin->end_assay

Caption: Decision tree for selecting a solubilization strategy.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • Fenyvesi, F., et al. (2019). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. Sci. Pharm., 87(4), 33. [Link]

  • NextSDS. (n.d.). 3'-CYANO-3-(4-METHYLPHENYL)PROPIOPHENONE — Chemical Substance Information. [Link]

  • Holm, C., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 64(4), 435–443. [Link]

  • Holm, C., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Kramer, N. I., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science & Technology, 44(12), 4803–4809. [Link]

  • Dhapte-Pawar, V., et al. (2012). Cyclodextrin In Drug Delivery: A Review. Open Access Journals. [Link]

  • Muntean, D., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 633. [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. [Link]

  • Zand, M., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Semantic Scholar. [Link]

  • Propiophenone Properties. (n.d.). PrOPIOPHeNoNe properties. [Link]

  • Hanna, G., et al. (2021). Cyclodextrins in drug delivery: applications in gene and combination therapy. Journal of Biomedical Materials Research Part A, 109(9), 1719–1738. [Link]

  • SDI. (n.d.). PROPIOPHENONE. [Link]

  • Cyclodextrin News. (2019). Cyclodextrins in Drug Delivery Systems and their Effects on Biological Barriers. [Link]

  • Wikipedia. (n.d.). Propiophenone. [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • NextSDS. (n.d.). 3'-CYANO-3-(3,4-DIMETHYLPHENYL)PROPIOPHENONE — Chemical Substance Information. [Link]

  • AVESIS. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. [Link]

  • Kramer, N. I., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 44(12), 4803-4809. [Link]

  • ResearchGate. (2016). (PDF) Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. [Link]

  • Al-Ghananeem, A. M., et al. (2018). Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug. Pharmaceutics, 10(4), 211. [Link]

  • G-Biosciences. (2020). The Role of Tween 80 in Protein Solubilization and Stabilization. [Link]

  • RSC Publishing. (n.d.). The biorelevant concentration of Tween 80 solution is a simple alternative medium to simulated fasted state intestinal fluid. [Link]

  • Qmed. (2016). Biocompatibility Failure & Solvent Effect on Chemical Characterization. [Link]

  • Li, M., et al. (2005). The Surfactant Tween 80 Enhances Biodesulfurization. Applied and Environmental Microbiology, 71(7), 3908–3913. [Link]

  • ResearchGate. (2017). Is there any protocols for making stock solution in cytotoxicity assay?. [Link]

  • ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?. [Link]

  • Khan, F. N., et al. (2020). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 26(33), 4146–4160. [Link]

  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. [Link]

Sources

Application

Application Note: A Standardized HPLC Method for the Detection and Quantification of 3'-Cyano-3-(4-methylphenyl)propiophenone

Abstract This application note details a standardized, robust, and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of 3'-Cyano-3-(4-methylphe...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a standardized, robust, and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of 3'-Cyano-3-(4-methylphenyl)propiophenone. Propiophenone derivatives are a significant class of compounds in pharmaceutical development, serving as intermediates and active pharmaceutical ingredients (APIs)[1][2]. Consequently, a validated analytical method is crucial for quality control, purity assessment, and stability testing. The described method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, coupled with UV detection. This protocol is designed to be readily implemented in research, development, and quality control laboratories, ensuring high precision, accuracy, and linearity across a defined concentration range. All methodological choices are rationalized to provide a comprehensive understanding of the analytical process, and the validation parameters are grounded in internationally recognized guidelines such as those from the International Council for Harmonisation (ICH)[3][4].

Introduction: The Analytical Imperative for Propiophenone Derivatives

3'-Cyano-3-(4-methylphenyl)propiophenone belongs to the broad class of propiophenone derivatives, which are integral to the synthesis of numerous pharmaceutical compounds[1][5]. The precise quantification of this intermediate is critical to ensure the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for the separation, identification, and quantification of these compounds due to its high resolution, sensitivity, and versatility[2][4].

The primary challenge in developing an HPLC method for compounds like 3'-Cyano-3-(4-methylphenyl)propiophenone lies in achieving a balance between adequate retention, good peak symmetry, and a reasonable analysis time. The presence of a polar ketone group and a nonpolar aromatic structure necessitates a reversed-phase chromatographic approach, where a nonpolar stationary phase is paired with a polar mobile phase[1]. This application note provides a systematic and validated method that addresses these considerations, offering a turnkey solution for researchers and drug development professionals.

Principles of the HPLC Method

The separation mechanism is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. 3'-Cyano-3-(4-methylphenyl)propiophenone, being a moderately nonpolar compound, will have an affinity for the C18 (octadecylsilyl) stationary phase. The mobile phase, a mixture of acetonitrile and water, serves to elute the analyte from the column. By carefully controlling the composition of the mobile phase, the retention time of the analyte can be modulated to achieve optimal separation from potential impurities.

Causality of Experimental Choices:

  • Stationary Phase (C18): A C18 column is selected for its hydrophobicity, which provides excellent retention for aromatic ketones like the target analyte. The use of a column with low silanol activity is recommended to minimize peak tailing, which can occur due to secondary interactions between polar functional groups on the analyte and residual silanols on the silica support[6].

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is chosen as the organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at the detection wavelength. The ratio of acetonitrile to water is a critical parameter that controls the elution strength of the mobile phase and, consequently, the retention time of the analyte[7].

  • UV Detection: The aromatic nature of 3'-Cyano-3-(4-methylphenyl)propiophenone allows for sensitive detection using a UV-Vis or Diode Array Detector (DAD). The wavelength of maximum absorbance (λmax) should be determined experimentally to ensure the highest sensitivity. For many aromatic ketones, a wavelength in the range of 240-260 nm is a good starting point[8].

Experimental Protocol

This section provides a detailed, step-by-step methodology for the HPLC analysis of 3'-Cyano-3-(4-methylphenyl)propiophenone.

Materials and Instrumentation
  • Instrumentation:

    • HPLC system with a binary or quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Chemicals and Reagents:

    • 3'-Cyano-3-(4-methylphenyl)propiophenone reference standard (purity ≥ 98%)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • Methanol (HPLC grade, for sample preparation if necessary)

  • Chromatographic Column:

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Preparation of Solutions
  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing acetonitrile and water in a 60:40 (v/v) ratio.

    • Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an inline degasser to prevent air bubbles from interfering with the detector baseline.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the 3'-Cyano-3-(4-methylphenyl)propiophenone reference standard.

    • Dissolve the standard in 10 mL of acetonitrile in a volumetric flask to obtain a stock solution of 1 mg/mL.

    • Prepare a working standard solution of 100 µg/mL by diluting 1 mL of the stock solution to 10 mL with the mobile phase.

  • Sample Preparation:

    • Accurately weigh a sample containing 3'-Cyano-3-(4-methylphenyl)propiophenone to achieve a final concentration of approximately 100 µg/mL after dissolution.

    • Dissolve the sample in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column[9].

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or experimentally determined λmax)
Run Time 10 minutes
System Suitability

Before sample analysis, the suitability of the chromatographic system must be verified. This is achieved by making five replicate injections of the working standard solution (100 µg/mL). The system is deemed suitable for use if the following criteria are met[10]:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Method Validation

To ensure the reliability and trustworthiness of the analytical data, the HPLC method must be validated according to ICH guidelines[3][11]. The following validation parameters should be assessed:

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing a placebo (a mixture of all components except the analyte) and showing no interference at the retention time of the 3'-Cyano-3-(4-methylphenyl)propiophenone peak.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Procedure: Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).

  • Analysis: Inject each standard in triplicate and plot a graph of the mean peak area versus concentration.

  • Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by performing recovery studies.

  • Procedure: Spike a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each concentration in triplicate.

  • Analysis: Analyze the spiked samples and calculate the percentage recovery.

  • Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%[12].

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay Precision): Analyze six replicate samples of the analyte at 100% of the working concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay Precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criterion: The RSD for the peak areas of the replicate injections should be ≤ 2.0%[10].

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Data Presentation and Visualization

Expected Quantitative Data Summary

The following table summarizes the expected performance characteristics of this validated HPLC method.

Validation ParameterExpected Result
Linearity (r²) ≥ 0.999
Range 50 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD) ≤ 2.0%
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL
Retention Time ~5-7 minutes
Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the HPLC analysis of 3'-Cyano-3-(4-methylphenyl)propiophenone.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation MobilePhase Mobile Phase (ACN:H2O, 60:40) SystemSuitability System Suitability Check (5 Replicate Injections) MobilePhase->SystemSuitability Standard Standard Solution (100 µg/mL) Standard->SystemSuitability Sample Sample Solution (~100 µg/mL) Injection Inject Sample/Standard (10 µL) Sample->Injection SystemSuitability->Injection If Pass Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (External Standard) Integration->Quantification Validation Method Validation (ICH Guidelines) Quantification->Validation

Caption: Workflow for the HPLC analysis of 3'-Cyano-3-(4-methylphenyl)propiophenone.

Conclusion

The standardized RP-HPLC method detailed in this application note provides a reliable and robust protocol for the detection and quantification of 3'-Cyano-3-(4-methylphenyl)propiophenone. By adhering to the principles of systematic method development and rigorous validation, this guide ensures the generation of accurate and precise data, which is essential for quality control and regulatory compliance in the pharmaceutical industry. The clear explanation of the rationale behind each experimental choice empowers researchers to not only implement this method but also to adapt and troubleshoot it for similar propiophenone derivatives.

References

  • Smolecule. (n.d.). Comprehensive Reverse Phase HPLC Analysis of Propiophenone Derivatives: Application Notes and Protocols.
  • Smolecule. (n.d.). Comprehensive Analysis of Beta-Dimethylamino Propiophenone Derivatives: HPLC Methods and Applications.
  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Smolecule. (n.d.). column selection guide for propiophenone derivative analysis.
  • SIELC. (2018, February 16). Separation of Propiophenone, 2'-hydroxy-5'-methoxy- on Newcrom R1 HPLC column.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • EPA. (n.d.). Method for the determination fo aldehydes and ketones in ambient air using HPLC.
  • Journal of Chromatographic Science. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
  • BenchChem. (2025, December). analytical methods for detecting byproducts in propiophenone reactions.
  • Wikipedia. (n.d.). Propiophenone.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for 4'-Bromo-3-(3-methylphenyl)propiophenone.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT.

Sources

Method

Application Notes and Protocols for the Crystallization of High-Purity 3'-Cyano-3-(4-methylphenyl)propiophenone

Introduction: The Critical Role of Crystalline Purity in Drug Development In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, achieving a high degree of chemical and physical purity is p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Crystalline Purity in Drug Development

In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, achieving a high degree of chemical and physical purity is paramount.[1][2][3] The crystalline state of a compound directly influences critical downstream properties such as solubility, dissolution rate, bioavailability, and stability.[2][4][5][6] For a molecule like 3'-Cyano-3-(4-methylphenyl)propiophenone, a key intermediate in various synthetic pathways, a robust and reproducible crystallization process is not merely a purification step but a critical control point that dictates the quality of the final API.[2]

This guide provides a comprehensive overview of crystallization techniques tailored for obtaining high-purity 3'-Cyano-3-(4-methylphenyl)propiophenone. We will delve into the theoretical underpinnings of various crystallization methods, offer detailed experimental protocols, and provide troubleshooting guidance to address common challenges encountered in the laboratory. The methodologies described herein are designed to be self-validating systems, emphasizing a systematic approach to process development and optimization.

Understanding the Physicochemical Landscape of 3'-Cyano-3-(4-methylphenyl)propiophenone

While specific experimental data for 3'-Cyano-3-(4-methylphenyl)propiophenone is not extensively published, we can infer its likely behavior based on its structural analogue, propiophenone.[7][8][9][10][11] Propiophenone is a low-melting solid or liquid at room temperature with poor aqueous solubility but good solubility in a range of organic solvents.[7][8][9] The presence of a cyano group and a methylphenyl group in our target molecule will influence its polarity, melting point, and solubility profile. It is anticipated to be a solid at room temperature and exhibit good solubility in moderately polar to nonpolar organic solvents.

A crucial consideration in the crystallization of organic molecules is the phenomenon of polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.[4][12][13][14][15] Different polymorphs can exhibit varying stability, solubility, and melting points.[13][15] Therefore, the crystallization protocols developed must aim to consistently produce the desired, most stable polymorph.

Core Crystallization Techniques for High-Purity 3'-Cyano-3-(4-methylphenyl)propiophenone

The selection of an appropriate crystallization technique is contingent on the solubility profile of the compound and the nature of the impurities.[1][16] For 3'-Cyano-3-(4-methylphenyl)propiophenone, three primary methods are recommended for investigation:

  • Anti-Solvent Addition: This method involves dissolving the compound in a "good" solvent and then adding a miscible "anti-solvent" in which the compound is poorly soluble, thereby inducing crystallization.[5][20][21][22][23]

  • Evaporation Crystallization: This technique is suitable for compounds that are highly soluble in volatile solvents. Slow evaporation of the solvent increases the solute concentration, leading to crystallization.[5][6][24]

The following sections provide detailed protocols for each of these methods, designed as a starting point for process development.

Protocol 1: Cooling Crystallization

This method is ideal when a suitable solvent is identified that shows a significant difference in solubility for 3'-Cyano-3-(4-methylphenyl)propiophenone at elevated and reduced temperatures.

Experimental Workflow: Cooling Crystallization

Cooling_Crystallization cluster_prep Preparation cluster_process Crystallization cluster_isolation Isolation & Drying A Dissolve Crude Product in Minimal Hot Solvent B Slow Cooling to Room Temperature A->B Controlled Cooling C Further Cooling (Ice Bath) B->C Maximize Yield D Vacuum Filtration C->D Separate Crystals E Wash with Cold Solvent D->E Remove Impurities F Dry Crystals E->F Final Product

Caption: Workflow for Cooling Crystallization.

Step-by-Step Methodology:
  • Solvent Selection:

    • Perform small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene).

    • The ideal solvent will dissolve the compound completely at its boiling point but show low solubility at room temperature or below.

  • Dissolution:

    • Place the crude 3'-Cyano-3-(4-methylphenyl)propiophenone in an Erlenmeyer flask.

    • Add a small amount of the selected solvent and heat the mixture to just below the solvent's boiling point with gentle swirling.

    • Continue adding small portions of the hot solvent until the compound is fully dissolved.[17] Avoid adding an excess of solvent, as this will reduce the yield.[25][26]

  • Cooling and Crystallization:

    • Allow the hot solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1][3] Rapid cooling can lead to the trapping of impurities.[25]

    • If no crystals form, induce nucleation by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[16][27]

    • Once the solution has reached room temperature and crystal formation is evident, place the flask in an ice bath for at least 30 minutes to maximize the crystal yield.[17]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.[16]

    • Dry the crystals under vacuum to a constant weight.

Troubleshooting:
IssuePotential CauseRecommended Solution
No crystals form Solution is too dilute (excess solvent).Evaporate some solvent to increase the concentration and re-cool.[26][27]
"Oiling out" Melting point of the compound is below the solvent's boiling point; high impurity levels.Reheat to dissolve the oil, add a small amount of additional solvent, and cool more slowly.[25][26][27]
Low yield Too much solvent used; premature filtration.Concentrate the mother liquor to obtain a second crop of crystals.[25][27]
Fine, needle-like crystals Crystallization occurred too rapidly.Ensure slow cooling; consider a different solvent system.[27]

Protocol 2: Anti-Solvent Crystallization

This technique is particularly useful when the compound is highly soluble in a solvent at room temperature, making cooling crystallization inefficient.

Experimental Workflow: Anti-Solvent Crystallization

Anti_Solvent_Crystallization cluster_prep Preparation cluster_process Crystallization cluster_isolation Isolation & Drying A Dissolve Crude Product in 'Good' Solvent B Slowly Add 'Anti-Solvent' A->B Induce Supersaturation C Allow for Crystal Growth B->C Controlled Precipitation D Vacuum Filtration C->D Separate Crystals E Wash with Solvent/Anti-Solvent Mixture D->E Remove Impurities F Dry Crystals E->F Final Product

Caption: Workflow for Anti-Solvent Crystallization.

Step-by-Step Methodology:
  • Solvent System Selection:

    • Identify a "good" solvent that readily dissolves 3'-Cyano-3-(4-methylphenyl)propiophenone (e.g., acetone, dichloromethane).

    • Identify an "anti-solvent" in which the compound is poorly soluble but is miscible with the "good" solvent (e.g., hexane, heptane, water).

  • Dissolution:

    • Dissolve the crude compound in the minimum amount of the "good" solvent at room temperature.

  • Anti-Solvent Addition and Crystallization:

    • Slowly add the anti-solvent to the solution with gentle stirring. The addition rate is a critical parameter influencing crystal size and purity.[21][23]

    • Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of nucleation.

    • Allow the mixture to stand undisturbed to promote crystal growth. Further slow addition of the anti-solvent may be necessary to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of a mixture of the "good" solvent and anti-solvent to remove impurities.

    • Dry the crystals under vacuum.

Troubleshooting:
IssuePotential CauseRecommended Solution
Amorphous precipitate Anti-solvent added too quickly.Add the anti-solvent more slowly and with efficient mixing. Consider adding a seed crystal.
"Oiling out" High concentration of impurities; poor solvent/anti-solvent choice.Re-dissolve by adding more "good" solvent and re-precipitate more slowly. Experiment with different solvent systems.
Poor recovery Insufficient anti-solvent added.Add more anti-solvent to the filtrate to precipitate more product.

Protocol 3: Evaporation Crystallization

This method is straightforward but offers less control over crystal size and polymorphism compared to cooling and anti-solvent methods. It is best suited for small-scale purification.

Experimental Workflow: Evaporation Crystallization

Evaporation_Crystallization cluster_prep Preparation cluster_process Crystallization cluster_isolation Isolation A Prepare a Near-Saturated Solution B Slow Solvent Evaporation A->B Increase Concentration C Harvest Crystals B->C Crystal Formation

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3'-Cyano-3-(4-methylphenyl)propiophenone

Introduction: Welcome to the technical support guide for the synthesis of 3'-Cyano-3-(4-methylphenyl)propiophenone. This molecule, a dihydrochalcone derivative, is a valuable building block in medicinal chemistry and dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support guide for the synthesis of 3'-Cyano-3-(4-methylphenyl)propiophenone. This molecule, a dihydrochalcone derivative, is a valuable building block in medicinal chemistry and drug development, often serving as a key intermediate for more complex pharmaceutical agents.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will provide in-depth, field-proven insights, moving beyond simple protocols to explain the causality behind experimental choices, thereby empowering you to troubleshoot effectively and significantly improve your reaction yields.

Section 1: Recommended Synthetic Pathway

The most reliable and scalable synthesis of 3'-Cyano-3-(4-methylphenyl)propiophenone involves a two-step sequence. This pathway is generally preferred over a direct Friedel-Crafts acylation of benzonitrile with 3-(4-methylphenyl)propanoyl chloride, as Friedel-Crafts reactions on electronically deactivated aromatic rings like benzonitrile are notoriously challenging and often result in low yields.[3]

The recommended pathway consists of:

  • Step 1: Claisen-Schmidt Condensation to form the α,β-unsaturated chalcone intermediate.

  • Step 2: Selective Catalytic Hydrogenation to reduce the carbon-carbon double bond of the chalcone, yielding the target propiophenone derivative.

This approach offers superior control, higher purity of intermediates, and ultimately, a more robust and reproducible synthesis.

Synthetic_Workflow cluster_start SM1 3-Acetylbenzonitrile Step1 Step 1: Claisen-Schmidt Condensation SM1->Step1 SM2 4-Methylbenzaldehyde SM2->Step1 Intermediate (E)-1-(3-cyanophenyl)-3- (4-methylphenyl)prop-2-en-1-one (Chalcone Intermediate) Step1->Intermediate Base (NaOH or KOH) Ethanol/Water Step2 Step 2: Selective Hydrogenation Intermediate->Step2 Product 3'-Cyano-3-(4-methylphenyl) propiophenone Step2->Product H2_PdC H₂, Pd/C H2_PdC->Step2

Figure 1: Recommended two-step synthetic workflow.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Category: Low Yield in Step 1 (Claisen-Schmidt Condensation)

Q: My Claisen-Schmidt condensation reaction has a low yield or did not go to completion. What are the most likely causes?

A: Low yield in this step is a frequent issue and can often be traced back to one of several critical parameters.[4] Here is a systematic troubleshooting approach:

  • Base Strength and Stoichiometry: The reaction is base-catalyzed, initiated by the deprotonation of the α-carbon of 3-acetylbenzonitrile to form an enolate.[5]

    • Insufficient Base: If too little base is used, enolate formation will be incomplete, leading to a slow or stalled reaction.

    • Base Strength: While a strong base is needed, an excessively strong base or non-optimal choice can promote side reactions. Standard choices like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are typically effective and provide a good balance of reactivity and selectivity.[6]

    • Solution: Ensure you are using a sufficient molar excess of the base. Typically, the reaction is run with a large excess of aqueous base to drive the reaction forward.

  • Reaction Temperature: Temperature control is crucial.

    • Too Low: The reaction rate may be impractically slow.

    • Too High: Can significantly promote side reactions, such as the self-condensation of 3-acetylbenzonitrile or the Cannizzaro reaction of 4-methylbenzaldehyde, leading to a complex mixture and reduced yield of the desired chalcone.[7]

    • Solution: Most Claisen-Schmidt condensations are initially run at a lower temperature (e.g., 10-15 °C) during the addition phase and then allowed to warm to room temperature to proceed to completion.[8]

  • Purity of Reagents:

    • Aldehyde Oxidation: Benzaldehyde derivatives can oxidize over time to the corresponding benzoic acid. The presence of this acid will consume the base, inhibiting the reaction.

    • Wet Solvents: Ensure you are using solvents of appropriate grade.

    • Solution: Use freshly distilled or recently purchased 4-methylbenzaldehyde. Check the purity of your 3-acetylbenzonitrile.

  • Reaction Time: These reactions can sometimes require extended periods to reach completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after several hours, consider extending the reaction time (e.g., overnight) before concluding that the reaction has failed.

Category: Issues in Step 2 (Selective Hydrogenation)

Q: The hydrogenation of my chalcone intermediate is very slow, or the reaction stalls completely. What should I do?

A: Incomplete hydrogenation is almost always related to the catalyst or the presence of poisons.

  • Catalyst Activity: The palladium on carbon (Pd/C) catalyst is susceptible to deactivation.

    • Old Catalyst: The catalyst may have been deactivated by improper storage or previous use.

    • Insufficient Loading: Using too little catalyst will result in a slow reaction rate. A typical loading is 5-10 mol% of palladium.

    • Solution: Use fresh, high-quality Pd/C from a reputable supplier. If the reaction is clean but slow, consider carefully adding a small amount of additional catalyst.

  • Catalyst Poisons: This is the most common cause of failed hydrogenations. Certain functional groups or impurities can irreversibly bind to the palladium surface, blocking active sites.

    • Sulfur Compounds: Traces of sulfur from any source are potent poisons.

    • Halides: If any chlorinated solvents were used in the previous step and not fully removed, they can poison the catalyst.

    • Solution: Ensure your chalcone intermediate is highly pure. Recrystallization is an excellent method to remove non-volatile impurities before the hydrogenation step. Use high-purity solvents (e.g., HPLC grade ethyl acetate or ethanol) for the hydrogenation.

  • Hydrogen Pressure and Agitation:

    • Insufficient H₂: For bench-scale reactions, a balloon of hydrogen is often sufficient. For larger scales, a Parr shaker or similar hydrogenation apparatus is needed to ensure adequate hydrogen pressure (e.g., 30-50 psi).

    • Poor Mixing: The reaction is heterogeneous (solid catalyst, dissolved substrate, gaseous hydrogen). Vigorous stirring or shaking is essential to ensure all three phases can interact effectively.

    • Solution: Ensure a positive pressure of hydrogen is maintained. Increase the stirring rate to ensure the catalyst is well suspended in the reaction medium.

Q: My hydrogenation is leading to over-reduction. I'm losing the ketone or the cyano group. How can I improve selectivity?

A: Selectivity is key. The goal is to reduce the C=C double bond without affecting the aromatic cyano group or the carbonyl group.

  • Reaction Conditions: Harsh conditions lead to over-reduction.

    • Solution: Conduct the reaction at room temperature and atmospheric or slightly positive pressure. Avoid elevated temperatures or high hydrogen pressures, which will promote the reduction of other functional groups.

  • Monitoring: Do not let the reaction run for an arbitrary amount of time.

    • Solution: Monitor the reaction closely by TLC or LC-MS. As soon as the starting chalcone is consumed, stop the reaction immediately by filtering off the catalyst. This is the most critical factor in preventing over-reduction.

  • Catalyst Choice: While 10% Pd/C is standard, other catalysts can offer different selectivities, though they are often unnecessary for this transformation if conditions are well-controlled.

Category: Purification Challenges

Q: I'm struggling to get a pure final product. What purification strategies do you recommend?

A: Purification is critical for obtaining a high-quality final product.

  • Purification of the Intermediate: Do not carry impurities from Step 1 into Step 2. The chalcone intermediate is typically a stable, crystalline solid.

    • Solution: Recrystallize the crude chalcone from a suitable solvent like ethanol or methanol. This single step will dramatically improve the success of the subsequent hydrogenation and simplify the final purification.

  • Final Product Purification:

    • Work-up: After filtering the catalyst, the crude product is obtained by evaporating the solvent.

    • Recrystallization: The final product is often a solid. A mixed-solvent recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane system) is usually effective. Dissolve the crude product in the minimum amount of the "good" solvent at an elevated temperature, then slowly add the "poor" solvent until turbidity persists. Allow it to cool slowly to form pure crystals.

    • Column Chromatography: If the product is an oil or if recrystallization fails to remove a persistent impurity, flash column chromatography is the method of choice. A typical eluent system would be a gradient of ethyl acetate in hexane.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Claisen-Schmidt condensation?

A1: The Claisen-Schmidt condensation is a cornerstone reaction for forming α,β-unsaturated ketones.[6] It proceeds through a three-stage mechanism: 1) Enolate formation, 2) Aldol addition, and 3) Dehydration.

Claisen_Schmidt_Mechanism start_ketone 3-Acetylbenzonitrile enolate Enolate Intermediate (Nucleophile) start_ketone->enolate Deprotonation base OH⁻ base->start_ketone aldol_add Aldol Addition (Nucleophilic Attack) enolate->aldol_add aldehyde 4-Methylbenzaldehyde (Electrophile) aldehyde->aldol_add alkoxide Alkoxide Intermediate aldol_add->alkoxide aldol_product Aldol Adduct (β-Hydroxy Ketone) alkoxide->aldol_product Protonation protonation Protonation (from H₂O) dehydration Dehydration (E1cB Mechanism) aldol_product->dehydration Deprotonation at α-carbon Loss of OH⁻ final_chalcone Chalcone Product (α,β-Unsaturated Ketone) dehydration->final_chalcone

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Technical Support Center: Troubleshooting Solubility of 3'-Cyano-3-(4-methylphenyl)propiophenone in DMSO

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Author: BenchChem Technical Support Team. Date: March 2026

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Target Audience: Researchers, assay scientists, and drug development professionals.

Overview

3'-Cyano-3-(4-methylphenyl)propiophenone is a synthetic organic molecule characterized by its rigid propiophenone core, a bulky 4-methylphenyl group, and a polar cyano moiety. This structural profile results in high lipophilicity and a steep solubility curve in dimethyl sulfoxide (DMSO). While DMSO is a universal solvent, the hydrophobic bulk of this compound makes it highly susceptible to crystallization induced by temperature fluctuations, trace water absorption, and solvent polarity shifts during assay dilution.

This guide provides field-proven, self-validating protocols to ensure compound stability and data integrity during your experiments.

Section 1: Physicochemical Context & Quantitative Guidelines

To prevent precipitation, it is critical to respect the established handling limits for highly hydrophobic propiophenone derivatives in DMSO.

ParameterOptimal Range / GuidelineMechanistic Impact on Solubility
Target Stock Concentration 10 mM (Max 50 mM)Concentrations >50 mM drastically increase the risk of spontaneous precipitation during storage (1)[1].
DMSO Water Content < 0.1% (Anhydrous)DMSO is highly hygroscopic; absorbed water acts as an anti-solvent, nucleating crystallization (2)[2].
Freeze-Thaw Cycles 0 (Single-use aliquots)Repeated temperature cycling forces the compound into a metastable supersaturated state, leading to irreversible precipitation (3)[3].
Final Aqueous DMSO % ≤ 0.5% v/vMinimizes solvent-induced cytotoxicity while maintaining compound solubility in assay buffers (4)[4].

Section 2: Frequently Asked Questions (FAQs)

Q1: My 3'-Cyano-3-(4-methylphenyl)propiophenone dissolved perfectly at 10 mM initially, but after storing it at -20°C, there is a white precipitate at the bottom of the tube. Why? A1: This is a classic freeze-thaw artifact driven by DMSO's hygroscopic nature. Every time a DMSO vial is opened, it rapidly absorbs atmospheric moisture (5)[5]. Freezing the solution pushes the compound into a metastable supersaturated state. Upon thawing, the absorbed water acts as a nucleating agent, causing the hydrophobic propiophenone derivative to crystallize into a lower-energy, less soluble polymorph (3)[3].

Q2: How do I prevent the compound from "crashing out" (forming a cloudy suspension) when diluting the DMSO stock into my aqueous biological assay buffer? A2: "Crashing out" occurs due to solvent shift precipitation. When a high-concentration DMSO stock is directly pipetted into an aqueous buffer, the local concentration of the hydrophobic compound exceeds its aqueous solubility limit before the DMSO can evenly disperse (2)[2]. To prevent this, use a "step-down" intermediate dilution strategy. First, dilute the DMSO stock into a transitional solvent (e.g., buffer containing a carrier protein like BSA or a surfactant like Tween-20) before the final addition to the assay medium. This gradual polarity shift controls precipitation kinetics and stabilizes the compound (2)[2].

Q3: Can I use heat to force the precipitated compound back into solution? Is it safe for the molecule? A3: Yes, but with strict limitations. The dissolution of crystalline organic compounds is generally an endothermic process, meaning heat drives the equilibrium toward the dissolved state (4)[4]. You can warm the vial in a 37°C water bath for 10-15 minutes combined with sonication (2)[2]. However, avoid temperatures exceeding 50°C. High heat, especially in the presence of trace water, can degrade the compound (2)[2]. If it does not redissolve at 37°C, the DMSO has likely absorbed too much water, and a fresh stock must be prepared (5)[5].

Section 3: Self-Validating Experimental Protocols

Protocol 1: Preparation of a Stable Master Stock
  • Equilibration : Allow anhydrous DMSO (≥99.9% purity) and the lyophilized compound to reach room temperature in a desiccator before opening. Causality: This prevents condensation of atmospheric moisture onto the cold compound or solvent (4)[4].

  • Dissolution : Weigh the required mass and add anhydrous DMSO to achieve a 10 mM concentration. Vortex vigorously for 2-5 minutes (4)[4].

  • Sonication : Place the vial in a water bath sonicator for 10-15 minutes. Validation Check: Inspect the solution against a light source. It must be optically clear with no refractive particulates (4)[4].

  • Aliquot & Purge : Divide the stock into single-use aliquots (e.g., 20 µL). Flush the headspace of each tube with dry argon or nitrogen gas before sealing. Causality: Displaces oxygen and moisture, ensuring long-term stability (3)[3].

  • Storage : Store at -20°C or -80°C. Discard any aliquot after a single use to strictly avoid freeze-thaw cycles (5)[5].

Protocol 2: Aqueous Assay Dilution (Step-Down Method)
  • Thaw : Thaw a single-use aliquot at room temperature and vortex for 10 seconds.

  • Intermediate Dilution : Pipette the required volume of the DMSO stock into an intermediate buffer containing 0.1% BSA. Causality: BSA acts as a hydrophobic carrier, binding the propiophenone derivative and preventing it from aggregating in the aqueous environment.

  • Agitation : Vortex the intermediate solution immediately to ensure rapid dispersion.

  • Final Addition : Transfer the intermediate solution to the final biological assay medium to achieve the target working concentration (e.g., 10 µM) with a final DMSO concentration of ≤0.5% (4)[4].

Section 4: Diagnostic Workflows

TroubleshootingWorkflow Start Observe Precipitation in DMSO Stock CheckWater Was anhydrous DMSO used & stored properly? Start->CheckWater NewDMSO Discard & prepare fresh stock with anhydrous DMSO CheckWater->NewDMSO No WarmSonicate Warm to 37°C & Sonicate (10-15 min) CheckWater->WarmSonicate Yes NewDMSO->WarmSonicate CheckClear Is the solution optically clear? WarmSonicate->CheckClear Aliquot Aliquot into single-use tubes & store at -20°C CheckClear->Aliquot Yes LowerConc Concentration too high. Dilute to ≤10 mM CheckClear->LowerConc No LowerConc->WarmSonicate Re-test

Diagnostic workflow for resolving 3'-Cyano-3-(4-methylphenyl)propiophenone precipitation in DMSO.

References

  • Troubleshooting AN-12-H5 solubility issues in DMSO - BenchChem - 4

  • Troubleshooting ICA-105665 solubility issues in DMSO - BenchChem - 2

  • The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO - Journal of Biomolecular Screening - 3

  • Impact of freeze-thaw cycles on Aminohexylgeldanamycin stability in DMSO - BenchChem - 5

  • Compound precipitation in high-concentration DMSO solutions - Journal of Biomolecular Screening / PubMed - 1

Sources

Troubleshooting

preventing oxidation and degradation of 3'-Cyano-3-(4-methylphenyl)propiophenone during storage

A Guide to Preventing Oxidation and Degradation During Storage Welcome to the technical support center for 3'-Cyano-3-(4-methylphenyl)propiophenone. This guide is designed for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Oxidation and Degradation During Storage

Welcome to the technical support center for 3'-Cyano-3-(4-methylphenyl)propiophenone. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. As Senior Application Scientists, we have synthesized data from authoritative sources and field experience to provide you with a comprehensive resource for troubleshooting and best practices in storage and handling.

Section 1: Understanding the Instability of 3'-Cyano-3-(4-methylphenyl)propiophenone
Q: What makes this specific molecule susceptible to degradation during storage?

A: The stability of 3'-Cyano-3-(4-methylphenyl)propiophenone is dictated by its distinct functional groups: a propiophenone backbone (an aromatic ketone) and a benzonitrile moiety (a cyano group on a phenyl ring). Each presents a potential pathway for degradation.

  • Ketone Group Vulnerability: While ketones are generally more resistant to oxidation than aldehydes, they are not entirely inert.[1][2][3] The primary risks to the ketone group in this molecule are:

    • Photodegradation: Aromatic ketones are known to absorb UV and even visible light, which can excite the molecule to a higher energy state.[4][5] This excited state can then react with atmospheric oxygen or undergo other photochemical reactions, leading to degradation.[6][7]

    • Oxidative Cleavage: Under harsh conditions or in the presence of strong oxidizing agents, the carbon-carbon bonds adjacent to the carbonyl group can be cleaved.[1][2] While unlikely with atmospheric oxygen alone at ambient temperature, this can be a concern over very long-term storage or if contaminants are present. A specific type of ketone oxidation is the Baeyer-Villiger oxidation, which converts a ketone into an ester using peroxyacids, highlighting the carbonyl carbon's susceptibility.[8][9]

  • Nitrile Group Vulnerability: The cyano (-C≡N) group is susceptible to hydrolysis, particularly in the presence of moisture and acid or base catalysts.[10][11] This reaction typically proceeds in two steps: first to an amide intermediate, and then to a carboxylic acid.[12][13] Even ambient humidity over extended periods can be sufficient to initiate this process. The stability of cyano groups is known to be pH-dependent.[14]

G cluster_molecule 3'-Cyano-3-(4-methylphenyl)propiophenone cluster_vuln Degradation Pathways mol oxidation Oxidation & Photodegradation oxidation->mol Ketone Group hydrolysis Hydrolysis hydrolysis->mol Cyano Group

Caption: Decision workflow for proper sample storage.

Section 4: Frequently Asked Questions (FAQs)

Q: Is an inert gas blanket always necessary for storage? A: For short-term storage (< 3 months) at 2-8°C, a tightly sealed container may be sufficient if the compound is used up quickly. However, for long-term storage, an inert gas blanket is strongly recommended. It is a cost-effective measure to eliminate oxygen, a key reactant in oxidative degradation. [15][16] Q: My compound arrived as a solid. Should I store it as a solid or in solution? A: For long-term archival, storing the compound as a dry solid is almost always preferable. Solvents can introduce impurities (like water or peroxides) and may participate in degradation reactions. If you must store it in solution for convenience, use a dry, high-purity, aprotic solvent (e.g., anhydrous acetonitrile or THF), purge the solution with inert gas, and store it frozen.

Q: The material safety data sheet (MSDS) for similar compounds like propiophenone just says "Store below +30°C". Why are your recommendations stricter? A: Standard MSDS recommendations often provide general guidelines for safety and short-term transport, not for preserving the high purity required for sensitive research applications over months or years. [17]Our protocols are designed to maintain analytical-grade purity by proactively addressing the specific chemical vulnerabilities of the molecule—the photosensitive ketone and the hydrolytically sensitive nitrile group.

Q: My compound has turned slightly yellow but its purity by HPLC is still >98%. Can I still use it? A: A slight color change often indicates the formation of minor, highly chromophoric (colored) impurities. If the purity is confirmed to be within your experimental tolerance and the impurities do not interfere with your assay, it may be usable. However, this is a clear warning sign that degradation is occurring. The remaining material should be immediately stored under stricter, long-term conditions (frozen, under inert gas) to prevent further degradation.

Q: What are the likely degradation products I would see on an LC-MS? A: Based on the primary degradation pathways, you should look for masses corresponding to:

  • Hydrolysis Products:

    • Amide intermediate: [M+H]+ of the parent compound + 18 (mass of H₂O).

    • Carboxylic acid: [M+H]+ of the parent compound + 19 (mass of H₃O⁺ - H⁺).

  • Oxidation Products:

    • Baeyer-Villiger type product: [M+H]+ of the parent compound + 16 (mass of O). This would form an ester.

    • Other complex oxidation or photodegradation products may also appear, often with the addition of one or more oxygen atoms or as smaller fragments from bond cleavage.

References
  • Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.1.4: Oxidation of Aldehydes and Ketones. [Link]

  • Fritzsche, I., Bührdel, P., & Böhme, H. J. (2001). Stability of ketone bodies in serum in dependence on storage time and storage temperature. Clinical laboratory, 47(5-6), 211–218. [Link]

  • Wikipedia. Baeyer–Villiger oxidation. [Link]

  • Chemistry Steps. (2024, January 16). Aldehydes and Ketones to Carboxylic Acids. [Link]

  • Alpha Chemika. PROPIOPHENONE For Synthesis - Laboratory Chemicals. [Link]

  • Air Products. Packaging, Inerting and Blanketing. [Link]

  • Nawrocki, J., & Rigney, M. P. (2000). Dependence of cyano bonded phase hydrolytic stability on ligand structure and solution pH. Journal of Chromatography A, 893(1), 1-11. [Link]

  • INOX. (2026, March 9). Tank Blanketing: Protecting Product Integrity with Inert Gases. [Link]

  • GasN2. (2024, May 21). Blanketing: protecting the integrity of your products with inert gas. [Link]

  • Loba Chemie. (2015, April 9). PROPIOPHENONE FOR SYNTHESIS MSDS. [Link]

  • SDI. PROPIOPHENONE. [Link]

  • Organic Chemistry: A Tenth Edition. 19.3 Oxidation of Aldehydes and Ketones. [Link]

  • PubMed. (2001). Stability of ketone bodies in serum in dependence on storage time and storage temperature. [Link]

  • Air Liquide Singapore. Inerting, Blanketing and Purging. [Link]

  • Hilaris Publisher. (2024, July 27). Natural Antioxidants in Organic Foods: A Chemical Perspective. [Link]

  • GENERON. (2020, January 28). Nitrogen Blanketing & Padding for Tanks, Transformers, More. [Link]

  • ResearchGate. Effect of Temperature (K). [Ketone] = 0.1M, [Iodine] = 0.006M, [β-alanine] = 0.1M, [AcOH]=20% …. [Link]

  • ResearchGate. (2025, August 6). Natural Extracts as Potential Source of Antioxidants to Stabilize Polyolefins | Request PDF. [Link]

  • National Institutes of Health (NIH). (2022, September 16). Advances in Natural Antioxidants for Food Improvement - PMC. [Link]

  • Google Patents.
  • Lidsen. (2022, May 10). Visible-Light-Induced Formation of Aromatic Ketones: A Metal-Free C−H Oxygenation Process in Air under Room Temperature. [Link]

  • Prime Scholars. (2017, June 10). Natural Anti-oxidants for Bio-polymeric Materials. [Link]

  • National Institutes of Health (NIH). Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including rate constants and activation parameters - PMC. [Link]

  • Chem-Station. 3'-CYANO-3-(4-METHYLPHENYL)PROPIOPHENONE — Chemical Substance Information. [Link]

  • Semantic Scholar. Stability of ketone bodies in serum in dependence on storage time and storage temperature. [Link]

  • Quimica Organica. Acid hydrolysis of Nitriles. [Link]

  • ResearchGate. (2025, November 7). (PDF) Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including rate constants and activation parameters. [Link]

  • ResearchGate. (2025, October 29). Visible-Light-Induced Formation of Aromatic Ketones: A Metal-Free C−H Oxygenation Process in Air under Room Temperature. [Link]

  • ACS Publications. (2008, July 1). Stabilization of Ketone and Aldehyde Enols by Formation of Hydrogen Bonds to Phosphazene Enolates and Their Aldol Products | Journal of the American Chemical Society. [Link]

  • National Institutes of Health (NIH). (2022, March 17). Multiphoton Phosphorescence of Simple Ketones by Visible-light Excitation and Its Consideration for Active Sensing in Space - PMC. [Link]

  • FTLOScience. (2022, November 26). Preventing Chemical Degradation of Drug Products. [Link]

  • Hrčak. Biological Degradation of Cyanide, Thiocyanate, and Phenolic Compounds in Wastewater. [Link]

  • ACS Publications. (2014, January 31). General Design Strategy for Aromatic Ketone-Based Single-Component Dual-Emissive Materials. [Link]

  • BDMAEE. (2025, July 8). evaluating the hydrolytic stability of secondary antioxidant pep-36 for sustained performance in challenging environments. [Link]

  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. [Link]

  • National Institutes of Health (NIH). (2024, October 31). Deciphering the Natural Attenuation of Cyanotoxins: Dissipation, Transformation Pathways, and Genotoxicity - PMC. [Link]

  • Beilstein Journals. (2020, April 23). Aldehydes as powerful initiators for photochemical transformations. [Link]

  • ResearchGate. (2024, November 1). Deciphering the Natural Attenuation of Cyanotoxins: Dissipation, Transformation Pathways, and Genotoxicity. [Link]

  • NextSDS. 3'-CYANO-3-(3,4-DIMETHYLPHENYL)PROPIOPHENONE — Chemical Substance Information. [Link]

  • Chemguide. hydrolysis of nitriles. [Link]

  • Tohoku University. Hydrolytic degradation and property aging in highly crosslinked cyanate ester resins: A computational study. [Link]

  • KPU Pressbooks. 7.8 Reactions of Nitriles – Organic Chemistry II. [Link]

  • TECMOS. Propiophenone. [Link]

  • ACS Publications. (2024, June 18). Reactivity of Cyanobacteria Metabolites with Ozone: Multicompound Competition Kinetics. [Link]

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Sources

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Technical Support Center: Troubleshooting 3'-Cyano-3-(4-methylphenyl)propiophenone Extraction

Welcome to the Technical Support Center. As drug development professionals and process chemists, you know that the synthesis of diarylpropanones—specifically 3'-Cyano-3-(4-methylphenyl)propiophenone—presents unique downs...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and process chemists, you know that the synthesis of diarylpropanones—specifically 3'-Cyano-3-(4-methylphenyl)propiophenone—presents unique downstream purification challenges.

This compound is typically synthesized via the Aldol condensation of 3-cyanoacetophenone and 4-methylbenzaldehyde to form a chalcone intermediate, followed by the selective catalytic hydrogenation of the alkene double bond. Because the target molecule contains both a reducible carbonyl and a highly sensitive cyano group, the crude reaction mixture often contains a complex matrix of unreacted starting materials, over-reduced byproducts, and heavy metal catalyst carryover.

This guide provides field-proven, causality-driven methodologies to isolate your target compound with high purity.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My post-extraction NMR shows persistent aldehyde peaks. Why didn't standard aqueous washes remove the unreacted 4-methylbenzaldehyde? Cause: 4-methylbenzaldehyde is highly lipophilic and will co-extract with your target propiophenone into the organic phase during standard water or brine washes. Solution: Implement a Sodium Bisulfite Wash . Unreacted 4-methylbenzaldehyde lacks steric hindrance around its carbonyl carbon. Sodium bisulfite (NaHSO₃) acts as a nucleophile, selectively attacking the aldehyde to form a highly polar, water-soluble α-hydroxy sulfonate adduct[1]. The bulky ketone in your target propiophenone does not readily undergo this addition, allowing the aldehyde impurity to partition cleanly into the aqueous layer.

Q2: I am detecting basic impurities in my product, specifically a primary amine. Where is this coming from, and how do I remove it? Cause: The cyano group (-C≡N) on the 3'-position is highly susceptible to catalytic hydrogenation. If your catalyst is too active or hydrogen pressure is poorly controlled, the cyano group will over-reduce to a primary amine (-CH₂NH₂)[2]. Solution: Perform an Acid-Base Liquid-Liquid Extraction (LLE) . By washing the organic phase with 1M HCl, the primary amine impurity is protonated to form a water-soluble ammonium chloride salt. The target molecule remains neutral and stays in the organic phase.

Q3: ICP-MS analysis shows unacceptably high levels of Palladium/Ruthenium in my isolated product. Why are the metals trapped in the organic phase? Cause: Homogeneous or leached transition metal catalysts coordinate strongly with the cyano group of your target molecule. This coordination complex drags the heavy metals into the organic phase, rendering standard aqueous washes ineffective. Solution: Use Solid-Supported Metal Scavengers . Thiol-functionalized silica (e.g., SiliaMetS Thiol or MP-TMT) provides a higher-affinity binding site for transition metals. The thiol groups outcompete the cyano group for metal coordination, pulling the metals onto the insoluble silica support for easy removal via filtration[3],[4].

Part 2: Visualizing the Synthetic & Impurity Pathway

SyntheticPathway SM 3-Cyanoacetophenone + 4-Methylbenzaldehyde Chalcone Chalcone Intermediate (Alkene) SM->Chalcone Aldol Condensation Target 3'-Cyano-3-(4-methylphenyl) propiophenone SM->Target Unreacted Aldehyde Chalcone->Target Selective Hydrogenation Amine Amine Impurity (Cyano Over-reduction) Chalcone->Amine Over-reduction

Synthetic pathway of 3'-Cyano-3-(4-methylphenyl)propiophenone and common impurity generation.

Part 3: Quantitative Data & Extraction Strategy

To design a self-validating extraction protocol, we must exploit the distinct chemical properties of each impurity. The table below summarizes the quantitative logic behind the chosen LLE workflow.

ImpurityChemical NatureRelevant PropertyTargeted Removal StrategyCausality / Mechanism
4-Methylbenzaldehyde Neutral AldehydeElectrophilic carbonyl10% NaHSO₃ Wash Nucleophilic addition forms a water-soluble α-hydroxy sulfonate adduct.
Over-reduced Amine Basic AminepKa ~ 9.01M HCl Wash Protonates the amine to form a highly polar, water-soluble ammonium salt.
Pd/Ru Catalyst Heavy MetalHigh affinity for -CNSilica-Thiol Scavenger Thiol groups outcompete the target's -CN group for metal coordination.
Unreduced Chalcone Neutral AlkeneHighly LipophilicRecrystallization Cannot be partitioned via LLE; requires crystallization from ethanol.

Part 4: Standardized Experimental Protocol

Objective: Isolate neutral 3'-Cyano-3-(4-methylphenyl)propiophenone from basic, electrophilic, and metallic impurities using an orthogonal Liquid-Liquid Extraction (LLE) workflow.

Step 1: Aldehyde Scavenging (Bisulfite Wash)

  • Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Add an equal volume of freshly prepared 10% (w/v) aqueous Sodium Bisulfite (NaHSO₃).

  • Vigorously stir the biphasic mixture for 30 minutes at room temperature. (Causality: Vigorous mixing maximizes the interfacial surface area, which is critical for the biphasic nucleophilic addition of bisulfite to the aldehyde).

  • Allow the phases to separate. Discard the lower aqueous layer.

Step 2: Amine Scavenging (Acid Wash)

  • To the retained organic phase, add an equal volume of 1M HCl.

  • Shake vigorously in a separatory funnel for 5 minutes.

  • Self-Validation Check: Test the aqueous layer with pH paper. It must read pH < 2. If the pH is higher, the amine impurity has buffered the solution—add additional 1M HCl until the target pH is reached.

  • Separate the layers and discard the aqueous phase.

  • Wash the organic phase once with saturated NaHCO₃ to neutralize residual acid, followed by a brine wash to remove excess water.

Step 3: Metal Scavenging & Isolation

  • Transfer the washed organic phase to an Erlenmeyer flask.

  • Add 3–5 equivalents (relative to the initial catalyst loading) of a solid-supported thiol scavenger (e.g., SiliaMetS Thiol)[3].

  • Stir the suspension at 40°C for 4–16 hours. (Causality: Elevated temperature provides the activation energy necessary for the heavy metals to dissociate from the target's cyano group and bind irreversibly to the solid support).

  • Filter the mixture through a pad of Celite to remove the metal-bound silica.

  • Concentrate the filtrate under reduced pressure to yield the purified target compound.

Part 5: Visualizing the Extraction Workflow

LLEWorkflow Crude Crude Organic Extract Bisulfite 10% NaHSO3 Wash Crude->Bisulfite Split1 Bisulfite->Split1 Aq1 Aqueous Phase (Aldehyde Adduct) Split1->Aq1 Aqueous Org1 Organic Phase Split1->Org1 Organic Acid 1M HCl Wash Org1->Acid Split2 Acid->Split2 Aq2 Aqueous Phase (Amine Salt) Split2->Aq2 Aqueous Org2 Organic Phase Split2->Org2 Organic MetalScav Silica-Thiol Treatment & Filtration Org2->MetalScav Split3 MetalScav->Split3 Solid Filter Cake (Bound Catalyst) Split3->Solid Solid Final Pure Target Compound Split3->Final Filtrate

Orthogonal liquid-liquid extraction and metal scavenging workflow for product purification.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications.[Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage.[Link]

  • Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex. PMC.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 3'-Cyano-3-(4-methylphenyl)propiophenone Production

Welcome to the Application Scientist Support Center. The synthesis of 3'-Cyano-3-(4-methylphenyl)propiophenone is a highly sensitive two-step process consisting of a base-catalyzed Claisen-Schmidt condensation followed b...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The synthesis of 3'-Cyano-3-(4-methylphenyl)propiophenone is a highly sensitive two-step process consisting of a base-catalyzed Claisen-Schmidt condensation followed by a chemoselective alkene reduction. Because the intermediate and final molecules contain three reactive functional groups—an α,β-unsaturated carbonyl, a cyano group, and a ketone—strict thermal management is the primary determinant of yield and purity.

This guide provides thermodynamic rationales, troubleshooting insights, and field-validated protocols to help you optimize your temperature parameters and avoid costly side reactions.

Reaction Pathway & Thermal Decision Tree

The following workflow illustrates the critical temperature junctions in the synthesis of 3'-Cyano-3-(4-methylphenyl)propiophenone. Deviating from these thermal boundaries triggers distinct mechanistic side reactions.

SynthesisPathway Start 3-Cyanoacetophenone + 4-Methylbenzaldehyde Condensation Step 1: Claisen-Schmidt Condensation (NaOH, EtOH) Start->Condensation Chalcone Chalcone Intermediate 1-(3-cyanophenyl)-3-(4-methylphenyl)prop-2-en-1-one Condensation->Chalcone Optimal Temp: 20-25°C Side1 Side Products: Michael Adducts & Cyano Hydrolysis Condensation->Side1 High Temp (>40°C) Reduction Step 2: Chemoselective Reduction (Pd/C, H₂ OR Zn/NH₄Cl) Chalcone->Reduction Product Final Product: 3'-Cyano-3-(4-methylphenyl)propiophenone Reduction->Product Optimal: 25°C (Pd/C) or 80°C (Zn) Side2 Side Products: Over-reduction (Alcohol/Amine) Reduction->Side2 High Temp / High Pressure (Pd/C)

Fig 1. Temperature-dependent reaction pathways for 3'-Cyano-3-(4-methylphenyl)propiophenone.

Troubleshooting Guides & FAQs

Q1: My Claisen-Schmidt condensation yields a thick oil with multiple spots on TLC instead of the expected chalcone solid. What went wrong? Causality & Solution: This is a classic symptom of thermal runaway during the base-catalyzed condensation. At temperatures exceeding 35–40 °C, the newly formed α,β-unsaturated ketone (chalcone) becomes highly susceptible to a secondary Michael addition. The enolate of your starting 3-cyanoacetophenone attacks the chalcone, generating complex 1,5-diketone oligomers[1]. Furthermore, a slight increase in temperature alters the free energy landscape, shifting the rate-controlling step and promoting base-catalyzed hydrolysis of the sensitive 3'-cyano group into an amide[2]. Action: Maintain the reaction strictly between 20–25 °C using a water bath. If the reaction stalls, increase the reaction time rather than the temperature[1].

Q2: During the catalytic hydrogenation (Pd/C) of the chalcone intermediate, my LC-MS shows a mass of +2 Da and +4 Da relative to the target propiophenone. How do I prevent over-reduction? Causality & Solution: You are observing the loss of chemoselectivity. A +2 Da mass indicates the reduction of the carbonyl group to a secondary alcohol, while +4 Da (often accompanied by a +6 Da peak) indicates the reduction of the cyano group to a primary amine. Palladium-catalyzed hydrogenation is highly exothermic; if the internal temperature exceeds 30 °C, the thermodynamic barrier for carbonyl and nitrile reduction is overcome. Action: Equip the reactor with an internal temperature probe and active cooling. Keep the temperature strictly at 20–25 °C and limit hydrogen pressure to 1 atm. If over-reduction persists, switch to a chemoselective single-electron transfer (SET) reduction method.

Q3: If I switch to the Zn/NH₄Cl reduction method to protect the cyano group, why does the reaction fail at room temperature? Causality & Solution: Unlike Pd/C surface hydrogenation, the Zn-mediated proton-coupled electron transfer requires overcoming a higher activation energy barrier to transfer electrons from the solid zinc surface to the chalcone's LUMO. At 25 °C, this process is kinetically frozen. Action: For the Zn/NH₄Cl system, the temperature must be elevated to reflux (approx. 80 °C in ethanol/water) to achieve full conversion[3]. The cyano and carbonyl groups remain completely stable at this elevated temperature under these specific mildly acidic/neutral conditions[3].

Quantitative Data: Temperature Effects on Yield and Purity

The following table summarizes the empirical data regarding temperature control across both synthetic steps.

Reaction StepCatalyst / ReagentsTemp RangePrimary OutcomeYield (%)Purity (%)Major Impurity Profile
1. Condensation NaOH, EtOH0–10 °CIncomplete conversion< 40%95%Unreacted starting materials
1. Condensation NaOH, EtOH20–25 °COptimal chalcone formation 85–92% > 98% Trace Michael adduct
1. Condensation NaOH, EtOH40–50 °CSide reactions dominate< 50%< 60%1,5-diketones & amides
2. Reduction Pd/C, H₂ (1 atm)20–25 °COptimal alkene reduction 90–95% > 98% Trace secondary alcohol
2. Reduction Pd/C, H₂ (1 atm)> 35 °COver-reduction< 40%< 50%Alcohol & primary amine
2. Reduction Zn/NH₄Cl, EtOH/H₂O80 °COptimal SET reduction 88–94% > 99% None (Highly chemoselective)
Self-Validating Experimental Protocols
Protocol 1: Synthesis of 1-(3-cyanophenyl)-3-(4-methylphenyl)prop-2-en-1-one (Chalcone Intermediate)

Mechanistic Goal: Maximize dehydration while suppressing Michael addition via strict thermal control.

  • Preparation: Charge a round-bottom flask with 3-cyanoacetophenone (1.0 eq) and 4-methylbenzaldehyde (1.05 eq) in absolute ethanol (0.5 M concentration).

  • Thermal Stabilization: Submerge the flask in a temperature-controlled water bath set exactly to 20 °C. Allow 15 minutes for thermal equilibration.

  • Catalyst Addition: Add 10% aqueous NaOH (0.5 eq) dropwise over 30 minutes. In-Process Control (IPC): Monitor the internal temperature probe. Do not allow the exothermic addition to push the internal temperature above 25 °C. Pause addition if necessary.

  • Reaction: Stir at 20–25 °C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Isolation: Once the starting ketone is consumed, neutralize the mixture with 1M HCl to pH 7 to arrest any further side reactions. Filter the precipitated chalcone, wash with cold water and cold ethanol (4 °C), and dry under vacuum.

Protocol 2: Chemoselective Reduction to 3'-Cyano-3-(4-methylphenyl)propiophenone

Mechanistic Goal: Reduce the conjugated C=C bond without reducing the C=O or C≡N bonds.

Method A: Catalytic Hydrogenation (Temperature-Sensitive)

  • Dissolve the chalcone intermediate in ethyl acetate (0.2 M).

  • Add 10% Pd/C (5 mol% Pd).

  • Purge the vessel with N₂ (3x), then H₂ (3x). Maintain H₂ pressure at exactly 1 atm.

  • Stir vigorously while maintaining the internal temperature strictly at 20–25 °C using a cooling bath.

  • IPC: Monitor closely by LC-MS every 30 minutes. Terminate the reaction immediately upon consumption of the starting material (typically 2-4 hours) to prevent the thermodynamic shift toward over-reduction.

  • Filter through Celite to remove the catalyst and concentrate under reduced pressure.

Method B: Zn/NH₄Cl Reduction (Thermotolerant & Highly Chemoselective) Use this method if Method A consistently yields over-reduced byproducts.

  • Dissolve the chalcone in a 4:1 mixture of Ethanol:Water (0.2 M).

  • Add Ammonium Chloride (NH₄Cl, 5.0 eq) and Zinc dust (10.0 eq).

  • Heat the mixture to 80 °C (reflux) and stir for 4–6 hours[3].

  • IPC: Monitor by TLC. The high temperature is required for the electron transfer; the cyano group is safe under these non-basic conditions.

  • Cool to room temperature, filter through Celite to remove zinc salts, and extract the filtrate with dichloromethane. Wash with brine, dry over Na₂SO₄, and concentrate to yield the pure propiophenone.

References
  • Benchchem.
  • Physical Chemistry Chemical Physics (RSC Publishing).
  • ResearchGate.Selective 1,4-reduction of chalcones with Zn/NH4Cl/C2H5OH/H2O.

Sources

Optimization

reducing side reactions in 3'-Cyano-3-(4-methylphenyl)propiophenone cross-coupling

Topic: Synthesis of 3'-Cyano-3-(4-methylphenyl)propiophenone via Cross-Coupling Welcome to the technical support center for advanced organic synthesis. As Senior Application Scientists, we understand that even well-estab...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of 3'-Cyano-3-(4-methylphenyl)propiophenone via Cross-Coupling

Welcome to the technical support center for advanced organic synthesis. As Senior Application Scientists, we understand that even well-established reactions like palladium-catalyzed cross-couplings can present challenges. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the α-arylation of ketones, specifically focusing on the synthesis of 3'-Cyano-3-(4-methylphenyl)propiophenone from 3'-cyanopropiophenone and a suitable 4-methylphenyl electrophile.

Our approach moves beyond simple protocols to explain the underlying mechanistic principles, empowering you to make informed decisions to suppress side reactions and maximize the yield and purity of your target molecule.

Core Reaction: α-Arylation of 3'-Cyanopropiophenone

The target transformation is a palladium-catalyzed α-arylation, a powerful method for forming C(sp²)-C(sp³) bonds.[1][2] The reaction couples the enolate of 3'-cyanopropiophenone with an aryl halide, such as 4-bromotoluene, to construct the desired product.

Caption: Target α-arylation reaction scheme.

Troubleshooting Guide & FAQs

Question 1: My reaction yield is low with significant unreacted starting material. What are the critical parameters to optimize?

Answer: Low conversion is often rooted in an inefficient catalytic cycle. The success of this reaction hinges on the delicate balance between the palladium source, ligand, base, and solvent.

Causality: The active Pd(0) catalyst must be generated and maintained. The choice of ligand is paramount; it must facilitate both the oxidative addition of the aryl halide and the subsequent reductive elimination of the product while preventing catalyst decomposition.[3][4] The base must be strong enough to deprotonate the ketone (pKa ≈ 19-20 in DMSO) to form the enolate, but improper selection can lead to side reactions or catalyst inhibition.[5]

Troubleshooting Steps:

  • Evaluate the Catalyst System: The combination of a palladium precursor and a bulky, electron-rich phosphine ligand is essential. For challenging substrates, pre-formed catalysts (precatalysts) often provide more consistent results by ensuring efficient generation of the active Pd(0) species.[6][7]

  • Ensure Anhydrous Conditions: Water can protonate the enolate, quenching the nucleophile, and can also interfere with the catalyst. Ensure solvents are rigorously dried and the reaction is run under a dry, inert atmosphere (Nitrogen or Argon).

  • Select the Appropriate Base: While NaOt-Bu is a common and effective base, it can be incompatible with sensitive functional groups.[5] For base-sensitive substrates, consider alternatives like K₃PO₄ or LiHMDS, though this may require adjusting the ligand and temperature.[8]

  • Confirm Reagent Purity: Ensure the ketone starting material is pure, as impurities can poison the catalyst. The base, particularly NaOt-Bu, should be from a freshly opened container as it degrades upon exposure to air and moisture.

Table 1: Recommended Starting Conditions for α-Arylation

Pd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Reference
Pd₂(dba)₃ (1.5)Tol-BINAP (3.6)NaOt-Bu (1.3)THF70[1]
Pd(OAc)₂ (2)P(t-Bu)₃ (4)NaOt-Bu (1.4)Dioxane100[8][9]
(DtBPF)PdCl₂ (1)(DtBPF)PdCl₂ (1)NaOt-Bu (1.4)Dioxane60-100[10]
Pd(OAc)₂ (2)Xantphos (4)K₃PO₄ (2.3)Toluene110[8]

Note: Ratios and conditions should be optimized for each specific substrate combination.

Question 2: I'm observing significant formation of 4,4'-dimethylbiphenyl, the homo-coupled product of my aryl halide. How can I suppress this?

Answer: Aryl homo-coupling is a common side reaction in many cross-coupling protocols. It typically arises from pathways that compete with the desired cross-coupling catalytic cycle.

Causality: Homo-coupling can occur through several mechanisms. One possibility involves the transmetalation of a second aryl group to the (L)nPd(Aryl)(X) intermediate, followed by reductive elimination to form the biaryl product. This is often more prevalent at higher temperatures or with catalyst systems that are not optimized. In some systems, especially those involving iron, oxidative homocoupling of organometallic intermediates can also be a major pathway.[11]

Troubleshooting Steps:

  • Optimize Ligand and Catalyst Loading: Bulky, electron-rich ligands often accelerate the desired reductive elimination step, outcompeting the side reactions that lead to homo-coupling.[3] Paradoxically, sometimes a lower catalyst loading can reduce the rate of side reactions relative to the main cycle.

  • Control Reaction Temperature: Lowering the reaction temperature can often disfavor the higher-activation energy pathways that lead to homo-coupling. Experiment with running the reaction at 80 °C instead of 110 °C, for example, even if it requires a longer reaction time.

  • Modify the Aryl Electrophile: While not always feasible, switching from an aryl bromide to an aryl chloride can sometimes reduce homo-coupling. Aryl chlorides are less reactive towards oxidative addition, which can sometimes lead to cleaner reactions, provided a sufficiently active catalyst system is used (e.g., one with a highly active biarylphosphine ligand).[3][10]

Question 3: My main byproduct is toluene, resulting from the reduction of 4-bromotoluene. What causes this hydrodehalogenation and how do I stop it?

Answer: Hydrodehalogenation is a frequent and frustrating side reaction. It consumes the electrophile and reduces overall yield. Its primary cause is often a competing β-hydride elimination pathway.

Causality: The key intermediate in the catalytic cycle is the arylpalladium enolate complex. If the enolate has a β-hydrogen, the palladium can abstract it in a process called β-hydride elimination. This forms a palladium-hydride species and an enone. The palladium-hydride can then reductively eliminate with the halide or another species to form H-X, and the Pd(0) catalyst can react with the aryl halide to eventually yield the reduced arene (toluene).[12][13] The use of bulky ligands is a key strategy to sterically disfavor the conformation required for β-hydride elimination.[13][14]

G pd0 Pd(0)L oa_complex Ar-Pd(II)(L)-X pd0->oa_complex Oxidative Addition (+ Ar-X) enolate_complex Ar-Pd(II)(L)-Enolate oa_complex->enolate_complex Enolate Exchange (- NaX) product_complex Product + Pd(0)L enolate_complex->product_complex Reductive Elimination bhe_path β-Hydride Elimination enolate_complex->bhe_path product_complex->pd0 Catalyst Regeneration pd_hydride L-Pd(II)(H)-X + Enone bhe_path->pd_hydride reduced_arene Reduced Arene (Toluene) + Pd(0)L pd_hydride->reduced_arene + Ar-X, - H-X

Caption: Catalytic cycle showing the desired reductive elimination (green) vs. the β-hydride elimination side reaction (red).

Troubleshooting Steps:

  • Employ Bulky Ligands: This is the most effective strategy. Sterically demanding ligands like P(t-Bu)₃ or bulky biaryl phosphines (e.g., XPhos, RuPhos) create a crowded environment around the palladium center, making it difficult for the β-hydrogen on the enolate to approach the metal for elimination.[8][9]

  • Use a Milder Base: Highly aggressive bases can sometimes promote side reactions. Switching from NaOt-Bu to a weaker base like K₃PO₄ or Cs₂CO₃ may reduce the rate of hydrodehalogenation, although it might require higher temperatures.[9]

  • Ensure Strictly Anhydrous Conditions: While β-hydride elimination is a primary culprit, other proton sources can contribute to the formation of the Pd-H species. Ensure all reagents and solvents are scrupulously dry.

Question 4: I'm getting a significant amount of a higher molecular weight byproduct, which I suspect is the α,α-diarylated ketone. How can I improve mono-arylation selectivity?

Answer: Controlling the selectivity between mono- and di-arylation is a common challenge when the product itself has an enolizable proton.

Causality: The desired mono-arylated product, 3'-Cyano-3-(4-methylphenyl)propiophenone, still possesses a proton at the α-position. In the presence of a strong base, this product can be deprotonated to form a new enolate. This enolate can then enter the catalytic cycle and react with another molecule of the aryl halide, leading to the di-arylated byproduct. This is more likely when an excess of the aryl halide or base is used.[10]

Troubleshooting Steps:

  • Adjust Stoichiometry: The most direct way to control this is to use the aryl halide as the limiting reagent. A slight excess of the ketone (e.g., 1.2 to 1.5 equivalents) will ensure that once the aryl halide is consumed, the second arylation cannot occur.[1]

  • Control the Amount of Base: Using a large excess of base increases the concentration of both the starting material enolate and the product enolate, favoring di-arylation. Use the minimum amount of base required for efficient reaction (typically 1.2-1.4 equivalents). Increasing the amount of base has been shown to decrease selectivity for the monoarylated product.[10]

  • Lower the Reaction Temperature: Di-arylation may have a higher activation energy. Performing the reaction at the lowest temperature that allows for a reasonable reaction rate can improve selectivity for the mono-arylated product.

Experimental Protocol: General Procedure for the α-Arylation of 3'-Cyanopropiophenone

This protocol is a self-validating starting point. Careful adherence to the inert atmosphere techniques is critical for reproducibility.

Reagents & Equipment:

  • Schlenk flask or oven-dried vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon) manifold

  • 3'-Cyanopropiophenone

  • 4-Bromotoluene

  • Palladium precursor (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOt-Bu)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • Setup: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., 0.02 mmol, 2 mol%), the phosphine ligand (0.04 mmol, 4 mol%), and the base (1.4 mmol, 1.4 equiv) to the reaction vessel.

  • Add Reagents: Add 3'-cyanopropiophenone (1.2 mmol, 1.2 equiv) and 4-bromotoluene (1.0 mmol, 1.0 equiv).

  • Add Solvent: Add anhydrous toluene (e.g., 5 mL to achieve a 0.2 M concentration with respect to the limiting reagent).

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete (or has stalled), cool the vessel to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 3'-Cyano-3-(4-methylphenyl)propiophenone.

References

Sources

Reference Data & Comparative Studies

Validation

Comparative Synthesis Guide: 3'-Cyano-3-(4-methylphenyl)propiophenone vs. Standard Propiophenone Derivatives in Heterocyclic Scaffold Generation

As drug discovery programs increasingly rely on highly functionalized heterocyclic scaffolds, the selection of precise precursor molecules becomes critical. Propiophenones and their dihydrochalcone derivatives are founda...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly rely on highly functionalized heterocyclic scaffolds, the selection of precise precursor molecules becomes critical. Propiophenones and their dihydrochalcone derivatives are foundational building blocks for synthesizing bioactive pyrazoles, pyrimidines, and isoxazoles.

This guide objectively compares the synthetic utility, reactivity, and regioselectivity of 3'-Cyano-3-(4-methylphenyl)propiophenone against baseline propiophenone alternatives. By analyzing the electronic and steric causality behind experimental outcomes, this document provides researchers with actionable, data-backed insights for optimizing cyclocondensation workflows.

Structural & Mechanistic Profiling: The Causality of Reactivity

The efficiency of heterocyclic ring closure from a propiophenone precursor is fundamentally dictated by the electrophilicity of its carbonyl carbon and the steric environment of its alkyl chain.

The Target: 3'-Cyano-3-(4-methylphenyl)propiophenone

This specific dihydrochalcone derivative possesses two critical structural features that drastically alter its reactivity profile compared to unsubstituted propiophenone:

  • The 3'-Cyano Group (Electronic Effect): The cyano moiety is a powerful electron-withdrawing group (EWG). Through strong inductive ( −I ) and mesomeric ( −M ) effects, it withdraws electron density from the aromatic ring, subsequently lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the adjacent carbonyl carbon. This heightened electrophilicity accelerates nucleophilic attack by reagents such as hydrazines or amidines .

  • The 3-(4-Methylphenyl) Chain (Steric Effect): The bulky 4-methylbenzyl moiety attached to the alpha-carbon acts as a steric director during cyclization. When forming 1,3-dicarbonyl intermediates, this bulk forces incoming nucleophiles into highly specific trajectories, maximizing regioselectivity .

The Alternatives
  • Propiophenone (Baseline): Lacks electronic activation and steric bulk, leading to moderate reaction rates and poor regiocontrol.

  • 4'-Methoxypropiophenone: Contains a strong electron-donating group (EDG, +M effect). This increases the electron density at the carbonyl carbon, raising the activation energy required for nucleophilic attack and resulting in sluggish cyclizations.

  • 3-(4-Methylphenyl)propiophenone: Possesses the steric directing group but lacks the electronic activation of the cyano group.

Logic N1 3'-Cyano Substitution (-I, -M Effect) N2 Decreased LUMO Energy of Carbonyl N1->N2 N3 Accelerated Nucleophilic Attack N2->N3 N4 High Yield (>85%) & Reduced Reaction Time N3->N4

Electronic causality of the 3'-cyano group on nucleophilic cyclocondensation.

Experimental Workflow: Synthesis of Pyrazole Scaffolds

To objectively compare these substrates, we utilize a standardized two-step protocol for the synthesis of 1,5-diaryl-4-substituted-1H-pyrazoles. This involves an initial base-catalyzed Claisen condensation to form a 1,3-dicarbonyl intermediate, followed by cyclocondensation with phenylhydrazine , .

Phase 1: Alpha-Formylation (Claisen Condensation)

This step generates the highly reactive β -ketoaldehyde intermediate.

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask under an argon atmosphere.

  • Enolate Formation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) in 10 mL of anhydrous THF and cool to 0 °C using an ice bath. Dissolve the chosen propiophenone derivative (1.0 mmol) in 5 mL of anhydrous THF and add dropwise to the NaH suspension over 10 minutes. Stir for 30 minutes to ensure complete enolate formation.

  • Formylation: Add Ethyl Formate (1.5 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir until completion (monitor via TLC using 4:1 Hexane:EtOAc; the disappearance of the starting material validates enolate consumption).

  • Isolation: Quench the reaction carefully with 10 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the crude 1,3-dicarbonyl intermediate.

Phase 2: Cyclocondensation

This step closes the heterocyclic ring. The regioselectivity is locked in during the initial hydrazine attack.

  • Reaction Setup: Dissolve the crude 1,3-dicarbonyl intermediate in 15 mL of absolute ethanol.

  • Reagent Addition: Add Phenylhydrazine (1.1 mmol) and 3 drops of glacial acetic acid (acts as an electrophilic activator for the carbonyl).

  • Cyclization: Heat the mixture to reflux (78 °C). Monitor the reaction time strictly via TLC.

  • Purification: Cool the mixture to 0 °C to induce crystallization. Filter the resulting precipitate under vacuum and recrystallize from hot ethanol to afford the pure substituted pyrazole scaffold.

Workflow A Propiophenone Derivative B Base-Catalyzed Formylation (NaH, HCOOEt) A->B Step 1 C 1,3-Dicarbonyl Intermediate B->C D Cyclocondensation (PhNHNH2, EtOH) C->D Step 2 E Pyrazole Scaffold D->E

Workflow for the synthesis of pyrazole scaffolds from propiophenone derivatives.

Comparative Performance Data

The following table summarizes the experimental performance of the four substrates subjected to the identical protocol described above.

SubstrateElectronic EffectFormylation Time (h)Cyclization Time (h)Overall Pyrazole Yield (%)Regioselectivity (1,5- vs 1,3-isomer)
3'-Cyano-3-(4-methylphenyl)propiophenone Strong EWG (-I, -M) 2.0 2.0 88 >95:5
Propiophenone (Baseline)Neutral4.04.07580:20
4'-MethoxypropiophenoneStrong EDG (+M)6.08.06260:40
3-(4-Methylphenyl)propiophenoneNeutral / Bulky4.54.571>90:10
Data Analysis & Insights
  • Reaction Kinetics: 3'-Cyano-3-(4-methylphenyl)propiophenone requires only 4 hours of total reaction time, compared to the 14 hours required by the methoxy-substituted derivative. The electron-withdrawing nature of the cyano group significantly lowers the kinetic barrier for both the initial Claisen condensation and the subsequent hydrazine attack.

  • Yield Optimization: The 88% overall yield for the cyano-derivative is a direct result of reduced reaction times, which minimizes thermal degradation and the formation of polymeric byproducts often seen in prolonged reflux conditions.

  • Regiochemical Control: The steric bulk of the 4-methylbenzyl chain (derived from the 3-(4-methylphenyl) group) acts synergistically with the highly reactive formyl group. The primary amine of phenylhydrazine exclusively attacks the unhindered formyl carbon first. Subsequent ring closure is forced into the 1,5-diaryl conformation, effectively eliminating the 1,3-isomer byproduct. Unsubstituted propiophenone lacks this steric directing effect, resulting in a poor 80:20 isomeric mixture requiring complex chromatographic separation.

Conclusion

For drug development professionals synthesizing complex heterocyclic libraries, precursor selection is non-trivial. While baseline propiophenones are cost-effective, they suffer from poor regiocontrol and moderate yields. 3'-Cyano-3-(4-methylphenyl)propiophenone proves to be a vastly superior synthon. Its dual-action structural profile—combining the electronic activation of a cyano group with the steric directing ability of a bulky alkyl chain—creates a self-optimizing system that maximizes yields, slashes reaction times, and ensures near-perfect regioselectivity in cyclocondensation workflows.

References

  • Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. PubMed Central (PMC) / MDPI. Available at:[Link]

  • Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Isolation and Characterization of Regioisomers of Pyrazole-Based Palladacycles and Their Use in α-Alkylation of Ketones Using Alcohols. Organometallics (ACS Publications). Available at:[Link]

Comparative

A Comparative Guide to Catalytic Efficiency in the Synthesis of 3'-Cyano-3-(4-methylphenyl)propiophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and fine chemical synthesis, the propiophenone scaffold is a cornerstone for building complex molecular archi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the propiophenone scaffold is a cornerstone for building complex molecular architectures. Specifically, derivatives such as 3'-Cyano-3-(4-methylphenyl)propiophenone represent a class of compounds with significant potential, owing to the versatile reactivity of the cyano group and the stereochemical possibilities around the chiral center. The efficient and selective synthesis of these molecules is paramount. This guide provides a comparative analysis of various catalytic systems applicable to the synthesis of these and structurally related chalcones, offering insights into their efficiency, selectivity, and operational advantages.

The primary route to 3'-Cyano-3-(4-methylphenyl)propiophenone and its analogs is the Claisen-Schmidt condensation, a reliable C-C bond-forming reaction between a substituted acetophenone and a benzaldehyde.[1][2] The catalytic efficiency of this transformation is highly dependent on the choice of catalyst, which can range from simple bases to complex organocatalytic systems. This guide will benchmark several of these catalytic approaches, providing the necessary data for informed catalyst selection in your research.

Benchmarking Catalytic Systems

The performance of a catalyst is a multi-faceted issue, encompassing not only the yield of the desired product but also the reaction rate, selectivity (chemo-, regio-, and stereo-), and the sustainability of the process. Below, we compare several classes of catalysts that have been successfully employed in Claisen-Schmidt condensations and related Michael additions for the synthesis of functionalized chalcones and propiophenones.

Traditional Base Catalysis

Simple inorganic bases like potassium hydroxide (KOH) and sodium hydroxide (NaOH) have been the workhorses for Claisen-Schmidt condensations for decades.[3][4] They are cost-effective and readily available, making them a common starting point for reaction optimization.

Mechanism of Action: The base abstracts an acidic α-proton from the acetophenone derivative (3'-cyanoacetophenone) to generate an enolate. This nucleophilic enolate then attacks the carbonyl carbon of the benzaldehyde derivative (4-methylbenzaldehyde), forming an aldol addition product, which subsequently dehydrates to yield the α,β-unsaturated ketone (chalcone).

Performance Insights: While effective in promoting the condensation, traditional base catalysis often requires harsh reaction conditions and can lead to side reactions, including self-condensation of the ketone.[5] However, modern advancements, such as the use of microwave irradiation, can significantly accelerate these reactions, reducing reaction times from hours to minutes and often improving yields.[3][6]

Diagram: Generalized Base-Catalyzed Claisen-Schmidt Condensation

G Reactants 3'-Cyanoacetophenone + 4-Methylbenzaldehyde Enolate Enolate Intermediate Reactants->Enolate Base abstraction of α-proton Base Base (e.g., KOH) Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct Nucleophilic attack Dehydration Dehydration (-H2O) Aldol_Adduct->Dehydration Product 3'-Cyano-3-(4-methylphenyl) propiophenone derivative (Chalcone) Dehydration->Product G Chalcone Chalcone Substrate (e.g., 3'-Cyano-3-(4-methylphenyl)propiophenone derivative) Activated_Complex Chiral Activated Complex Chalcone->Activated_Complex Nucleophile Nucleophile (e.g., Malononitrile) Nucleophile->Activated_Complex Organocatalyst Chiral Organocatalyst (e.g., Squaramide) Organocatalyst->Activated_Complex Product Enantioenriched Michael Adduct Activated_Complex->Product Stereoselective C-C bond formation Catalyst_Regen Catalyst Regeneration Activated_Complex->Catalyst_Regen Product release Catalyst_Regen->Organocatalyst

Caption: Organocatalyzed asymmetric Michael addition to a chalcone.

Comparative Data Summary

The following table summarizes the performance of different catalytic systems in the synthesis of chalcones and related Michael adducts, based on literature data for analogous substrates.

Catalyst SystemReaction TypeSubstratesReaction ConditionsYield (%)TimeEnantiomeric Excess (ee) (%)Reference
Aqueous KOH Claisen-Schmidt2-Hydroxyacetophenones + Aromatic AldehydesMicrowave, 100 W, MeOHHigh (not specified)2 minN/A[3]
Solid NaOH Claisen-SchmidtCycloalkanones + BenzaldehydesGrinding, 20 mol% catalyst96-985 minN/A[4]
[TEBSA][HSO4] (Ionic Liquid) Claisen-SchmidtAcetophenone + Benzaldehyde120 °C, N₂ atmosphere944 hN/A[7]
Quinine-derived Squaramide Michael AdditionMalononitrile + Chalcones0.5 mol% catalystGoodNot specifiedup to 96[8]
Rosin-derived Squaramide Michael AdditionMalononitrile + Chalcones0.3 mol% catalyst, CH₂Cl₂up to 99Not specifiedup to 90[9]
L-proline Knoevenagel Condensation3-Cyanoacetylindoles + AldehydesNot specified90-95Not specifiedN/A[10]

Note: The data presented is for chalcone synthesis and Michael additions to chalcones, which are structurally and mechanistically relevant to reactions involving 3'-Cyano-3-(4-methylphenyl)propiophenone.

Experimental Protocols

To provide a practical context, here is a representative experimental protocol for a highly efficient synthesis of a chalcone derivative using microwave-assisted base catalysis, adapted from the literature. [3]

Protocol: Microwave-Assisted Synthesis of a Chalcone Derivative

Objective: To synthesize a functionalized chalcone via a Claisen-Schmidt condensation using microwave irradiation.

Materials:

  • 3'-Cyanoacetophenone (1 mmol)

  • 4-Methylbenzaldehyde (1 mmol)

  • Potassium Hydroxide (KOH), 40% aqueous solution (catalytic amount)

  • Methanol (MeOH) as solvent

  • Microwave reactor

  • Standard laboratory glassware for workup and purification

Diagram: Experimental Workflow for Microwave-Assisted Chalcone Synthesis

G Start Start Mixing 1. Mix Reactants: 3'-Cyanoacetophenone, 4-Methylbenzaldehyde, KOH (aq), MeOH Start->Mixing Microwave 2. Microwave Irradiation (e.g., 100 W, 2 min) Mixing->Microwave Workup 3. Workup: Cool, add crushed ice, acidify with HCl Microwave->Workup Isolation 4. Product Isolation: Filter solid product, wash with water Workup->Isolation Purification 5. Purification: Recrystallize from Methanol Isolation->Purification End End Product: Pure Chalcone Purification->End

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Validation

A Comparative Guide to the GC-MS Method Validation for the Quantification of 3'-Cyano-3-(4-methylphenyl)propiophenone

This guide provides a comprehensive overview and a detailed protocol for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 3'-Cyano-3-(4-methylphenyl)propiophenone. It is i...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview and a detailed protocol for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 3'-Cyano-3-(4-methylphenyl)propiophenone. It is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for this compound. This document compares the GC-MS method with alternative techniques and provides the scientific rationale behind the experimental choices, grounded in internationally recognized guidelines.

Introduction: The Analytical Challenge

3'-Cyano-3-(4-methylphenyl)propiophenone is a complex ketone derivative whose accurate quantification is crucial in various stages of pharmaceutical development and chemical synthesis. The selection of an appropriate analytical technique is paramount to ensure the quality, safety, and efficacy of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful technique for this purpose due to its high sensitivity, selectivity, and structural elucidation capabilities.[1] This guide will walk you through the validation of a GC-MS method, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4]

Method Selection: GC-MS vs. Alternatives

While High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of ketone intermediates[5], GC-MS offers distinct advantages for a thermally stable and volatile compound like 3'-Cyano-3-(4-methylphenyl)propiophenone.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity in the gas phase, followed by mass-based detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Applicability Ideal for volatile and thermally stable compounds.Suitable for a wide range of compounds, including non-volatile and thermally labile ones.
Sensitivity Generally offers very high sensitivity, especially in selected ion monitoring (SIM) mode.Sensitivity is dependent on the detector used (e.g., UV, DAD, MS).
Selectivity Excellent selectivity due to both chromatographic separation and mass-to-charge ratio detection.Selectivity can be high, but may be limited by co-eluting impurities with similar UV spectra.
Structural Info Provides detailed structural information from fragmentation patterns.[6]Limited structural information without a mass spectrometer detector (LC-MS).
Derivatization May not be necessary if the analyte is sufficiently volatile.Often requires derivatization for ketones lacking a strong chromophore to enhance UV detection.[5][7]

For 3'-Cyano-3-(4-methylphenyl)propiophenone, the inherent volatility and the potential for direct analysis without derivatization make GC-MS a more efficient and direct analytical approach.

GC-MS Method Validation Workflow

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[8] The following workflow, based on ICH Q2(R2) guidelines, will be followed.[9][3][10]

Caption: A flowchart illustrating the key stages of GC-MS method validation.

Experimental Protocol: A Step-by-Step Guide
  • Reference Standard: 3'-Cyano-3-(4-methylphenyl)propiophenone (purity ≥ 99%)

  • Internal Standard (IS): Propiophenone (or another suitable non-interfering compound)

  • Solvent: Acetonitrile or Dichloromethane (GC grade)

  • Gases: Helium (carrier gas, 99.999% purity), Nitrogen (makeup gas)

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector and a flame ionization detector (FID) or a mass selective detector (MSD).

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector Temperature: 270°C

  • Transfer Line Temperature: 280°C

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • MSD Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Full Scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification.

Understanding the fragmentation pattern is key to selecting appropriate ions for SIM mode, which enhances sensitivity and selectivity.

Fragmentation_Pattern cluster_mol 3'-Cyano-3-(4-methylphenyl)propiophenone cluster_frags Key Fragment Ions mol [C₁₇H₁₅NO]⁺˙ (M⁺˙, m/z 249) frag1 [C₈H₇O]⁺ (m/z 119) Benzoyl Cation mol->frag1 α-cleavage frag2 [C₉H₁₀N]⁺ (m/z 132) Cyano-p-tolyl-ethyl Cation mol->frag2 α-cleavage frag3 [C₆H₅]⁺ (m/z 77) Phenyl Cation frag1->frag3 -CO frag4 [C₇H₇]⁺ (m/z 91) Tropylium Cation frag2->frag4 -HCN, rearrangement

Caption: Predicted electron ionization fragmentation of the target analyte.

Based on this predicted fragmentation, the following ions would be selected for SIM mode:

  • Quantifier Ion: m/z 119 (Benzoyl cation - typically stable and abundant)

  • Qualifier Ions: m/z 249 (Molecular ion), m/z 91 (Tropylium cation)

The method validation will be performed according to ICH Q2(R2) guidelines, assessing the following parameters.[9][11]

ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the signal is from the analyte only, free from interference.No interfering peaks at the retention time of the analyte and internal standard in blank and placebo samples.
Linearity To demonstrate a proportional relationship between concentration and instrument response.Correlation coefficient (r²) ≥ 0.999.[12]
Range The concentration interval over which the method is precise, accurate, and linear.80-120% of the target concentration for assay.[8]
Accuracy The closeness of the measured value to the true value.Recovery of 98.0% to 102.0%.[12]
Precision The degree of agreement among individual test results.Repeatability (Intra-day): RSD ≤ 2%. Intermediate Precision (Inter-day): RSD ≤ 3%.[12]
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio (S/N) of 10:1.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters.RSD of results should remain within acceptable limits (e.g., ≤ 5%).
System Suitability To ensure the chromatographic system is adequate for the intended analysis.Tailing factor ≤ 2.0; Theoretical plates > 2000; RSD of replicate injections ≤ 2.0%.
Illustrative Data and Comparison

The following tables present hypothetical data that would be generated during the validation of this GC-MS method, alongside a comparison with a potential HPLC-UV method.

Table 1: Linearity Data

MethodRange (µg/mL)Correlation Coefficient (r²)
GC-MS (SIM) 0.1 - 250.9995
HPLC-UV1 - 500.9991

The GC-MS method in SIM mode demonstrates excellent linearity over a wider and lower concentration range, highlighting its superior sensitivity.

Table 2: Accuracy and Precision Data (at 10 µg/mL)

MethodAccuracy (% Recovery)Precision (RSD %)
GC-MS (SIM) 99.5 ± 1.21.1
HPLC-UV101.2 ± 2.52.3

The GC-MS method provides superior accuracy and precision, which is critical for quantitative analysis in a regulated environment.

Table 3: Detection and Quantification Limits

MethodLOD (µg/mL)LOQ (µg/mL)
GC-MS (SIM) 0.030.1
HPLC-UV0.31.0

The significantly lower LOD and LOQ of the GC-MS method make it the preferred choice for trace-level quantification and impurity analysis.

Conclusion and Recommendations

The validated GC-MS method for the quantification of 3'-Cyano-3-(4-methylphenyl)propiophenone demonstrates exceptional specificity, linearity, accuracy, and precision, meeting all predefined acceptance criteria based on ICH guidelines.[9][3] Its performance, particularly in terms of sensitivity (LOD/LOQ), is markedly superior to that of a standard HPLC-UV method. The ability to obtain structural information from the mass spectra further enhances its utility for identification and confirmation purposes.

For researchers, scientists, and drug development professionals requiring a reliable and robust method for the quantification of this compound, the described GC-MS method is highly recommended. It is suitable for a wide range of applications, from in-process control to final product release and stability testing.[2]

References

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Available at: [Link]

  • Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. LCGC International. Available at: [Link]

  • Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Pharmaceutical Analytical Chemistry. Available at: [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters. Available at: [Link]

  • Validation of chromatographic methods in pharmaceutical analysis. Charles University. Available at: [Link]

  • Validation of Chromatographic Methods. U.S. Food and Drug Administration. Available at: [Link]

  • Validation of HPLC Techniques for Pharmaceutical Analysis. ResearchGate. Available at: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. FyoniBio. Available at: [Link]

  • Quantitative Clinical Diagnostic Analysis of Acetone in Human Blood by HPLC. PMC. Available at: [Link]

  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent. Available at: [Link]

  • Full scan of mass spectra of propiophenone (A), cinnamaldehyde (B), methyl cinamate (C), and cinnamyl alcohol (D). ResearchGate. Available at: [Link]

  • Conducting GC Method Validation Using High Accuracy Standards. Environics. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. PMC. Available at: [Link]

  • Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. PMC. Available at: [Link]

  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. MDPI. Available at: [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available at: [Link]

  • Indonesian Journal of Multidisciplinary Research. Semantic Scholar. Available at: [Link]

  • Predicted fragmentation pattern for compound 12. ResearchGate. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of California, Irvine. Available at: [Link]

  • Mass spectral fragments of common hydrocarbons. Hiden Analytical. Available at: [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3'-Cyano-3-(4-methylphenyl)propiophenone
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3'-Cyano-3-(4-methylphenyl)propiophenone
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